molecular formula C11H12O2 B092454 6-Methoxy-1-tetralone CAS No. 1078-19-9

6-Methoxy-1-tetralone

Cat. No.: B092454
CAS No.: 1078-19-9
M. Wt: 176.21 g/mol
InChI Key: MNALUTYMBUBKNX-UHFFFAOYSA-N
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Description

6-Methoxy-1-tetralone is a member of tetralins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNALUTYMBUBKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID6057617
Record name 6-Methoxy-alpha-tetralone
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Molecular Weight

176.21 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 6-Methoxy-alpha-tetralone
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CAS No.

1078-19-9
Record name 6-Methoxy-1-tetralone
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Record name 6-Methoxy-alpha-tetralone
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Record name 6-Methoxy-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-
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Record name 6-Methoxy-alpha-tetralone
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 6-METHOXY-.ALPHA.-TETRALONE
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1-tetralone: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone, a derivative of tetralone, is a key chemical intermediate recognized for its versatile role in organic synthesis.[1] Its structure, featuring a fused ring system with both ketone and methoxy (B1213986) functional groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] This compound is particularly significant in the pharmaceutical industry, where it serves as a fundamental building block for the development of various bioactive compounds and drug candidates, including antidepressant and anti-inflammatory agents.[1] It is also utilized in the synthesis of fragrances, agrochemicals, and specialty materials.[1] This guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Identification

This compound is an aromatic ketone characterized by a tetralone core substituted with a methoxy group at the 6th position.[2] The core structure consists of a dihydronaphthalene ring system with a ketone group at the first position. The IUPAC name for this compound is 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[2][3]

Key structural identifiers are provided below:

  • SMILES String : COc1ccc2C(=O)CCCc2c1

  • InChI : 1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3

  • InChI Key : MNALUTYMBUBKNX-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[1][3]
Molecular Weight 176.21 g/mol [1][2]
Appearance Yellow to light brown crystalline powder[3][4]
Melting Point 77-79 °C[3][4][5]
Boiling Point 171 °C at 11 mmHg[4]
CAS Number 1078-19-9[1][3]
Purity ≥98.5% (GC) / 99%[3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation and Cyclization

A common and efficient method for synthesizing this compound is through a one-pot Friedel-Crafts acylation of anisole (B1667542) followed by an intramolecular cyclization.[6][7]

Materials:

Procedure:

  • Reaction Setup: In a three-necked reaction flask, add 500ml of dichloroethane and 100g of anisole. Cool the mixture to approximately 0°C.[6]

  • Addition of Lewis Acid: Slowly add 300g of aluminum trichloride to the cooled solution while stirring. Continue stirring for 30 minutes.[6]

  • Acylation: Slowly add 150g of 4-chlorobutyryl chloride dropwise over about 2-2.5 hours.[6] After the addition is complete, allow the reaction to incubate for 1 hour at this temperature to form the intermediate.[6][7]

  • Cyclization: Increase the temperature of the reaction mixture to 80-100°C and maintain for 6-8 hours to facilitate the intramolecular cyclization, forming this compound.[6][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 ml of ice water while stirring to quench the reaction.[6][7] Allow the layers to separate and collect the organic layer.

  • Purification: The crude product is obtained after extraction and desolvation. Further purification can be achieved by refining with a solvent mixture, such as isopropanol and petroleum ether (1:1 volume ratio), to yield the high-purity product.[7]

SynthesisWorkflow Start Anisole + Dichloroethane Add_AlCl3 Cool to 0°C Add AlCl₃ Start->Add_AlCl3 Add_Acyl_Chloride Add 4-chlorobutyryl chloride (0°C, 2-2.5h) Add_AlCl3->Add_Acyl_Chloride Intermediate Acylation Intermediate (1h incubation) Add_Acyl_Chloride->Intermediate Cyclization Heat to 80-100°C (6-8h) Intermediate->Cyclization Product_Formation This compound (in reaction mixture) Cyclization->Product_Formation Quench Cool to RT Quench with ice water Product_Formation->Quench Extraction Extract with organic solvent Quench->Extraction Purification Solvent Refining (Isopropanol/Petroleum Ether) Extraction->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: One-pot synthesis workflow for this compound.
Purification by Column Chromatography

For smaller-scale synthesis or when very high purity is required, column chromatography is an effective purification method.

Procedure:

  • The crude product, often a brownish oil, is concentrated under reduced pressure.[4][8]

  • The residue is then subjected to column chromatography on silica (B1680970) gel.[4][8]

  • A solvent system of ethyl acetate (B1210297) and hexanes (e.g., in a 1:9 ratio) is used as the eluent to fractionate the components.[4][8]

  • Fractions containing the desired product are collected and combined.

  • The solvent is removed under reduced pressure to yield the purified this compound, which may appear as a yellowish oil or solid.[4][8]

Analytical Methods

The identity and purity of this compound are typically confirmed using a variety of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure.[2][10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) and methoxy (C-O) stretches.[2][3][11]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][11]

Applications in Research and Drug Development

This compound is a versatile reagent in medicinal chemistry and organic synthesis.

  • Precursor for Bioactive Molecules: It is a key starting material for synthesizing compounds with potential therapeutic applications. For instance, it is used in the synthesis of certain chalcones that have shown potential as anticancer agents and inducers of apoptosis.[4]

  • Synthesis of Steroidal and Terpenoid Compounds: This tetralone is a precursor for the synthesis of more complex structures like steroids and terpenoids.[12][13]

  • Intermediate for Other Tetralones: It can be converted to 6-methoxy-2-tetralone, another important, though more expensive and less stable, synthetic intermediate.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).

  • Precautionary Codes: P261, P264, P273, P280, P301 + P312, P302 + P352.

  • Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

  • Storage: Store in a dark, dry place at room temperature.[1]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex organic molecules. The synthetic protocols outlined, particularly the one-pot Friedel-Crafts approach, offer efficient routes to its production. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 6-Methoxy-1-tetralone (CAS: 1078-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Methoxy-1-tetralone, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, and significant applications in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a yellow to light brown crystalline powder.[1][2] It is stable when stored and handled under normal ambient temperatures.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1078-19-9[3][4]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3][4]
Appearance Yellow to light brown crystalline powder[1][2]
Melting Point 77-80 °C[1][3]
Boiling Point 171 °C @ 11 mmHg[1][3]
Density 1.12 g/cm³ @ 25 °C[1]
Solubility Soluble in DMSO (100 mg/mL), Chloroform (50 mg/mL)[3][5]
Log P (Octanol/Water) 1.58[1]
IUPAC Name 6-methoxy-3,4-dihydronaphthalen-1(2H)-one[4]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, primarily involving intramolecular cyclization reactions. The choice of method often depends on the desired scale, yield, and available starting materials. The most common approaches are summarized below.

MethodStarting Material(s)Key ReagentsTypical YieldReference
Intramolecular Cyclization Methyl 4-(3-methoxyphenyl)butanoateEaton's reagent, Dichloroethane (DCE)91%[6][7]
One-Pot Friedel-Crafts Acylation/Cyclization Anisole, 4-chlorobutyryl chlorideAluminum trichloride (B1173362) (AlCl₃), DichloroethaneHigh[8][9]
Heck Reaction Approach 3-Methoxybenzyl chloride, Ethyl acrylatePd(OAc)₂, Tributylamine-[10]

Experimental Protocols

This method provides a high yield through the cyclization of a substituted butanoate ester.[6][7]

Reagents:

Procedure:

  • A solution of methyl 4-(3-methoxyphenyl)butanoate (1.0 eq) in dichloroethane (DCE) is prepared in a reaction vessel under a nitrogen atmosphere.[6]

  • Eaton's reagent (approx. 3.0 eq) is added slowly to the stirred solution.[6]

  • The mixture is heated to 75 °C and stirred for 2 hours.[6][7]

  • After the reaction is complete, the mixture is cooled to room temperature.[6]

  • The reaction mixture is then poured over ice-water and transferred to a separatory funnel.[6][7]

  • The aqueous layer is extracted three times with ethyl acetate (EtOAc).[6]

  • The combined organic extracts are washed successively with brine and water, then dried over anhydrous sodium sulfate (Na₂SO₄).[6][7]

  • The solvent is removed under reduced pressure to yield a brownish oil.[6]

  • The crude product is purified by column chromatography on silica gel (eluent: EtOAc-hexanes, 1:9) to afford this compound as a yellowish oil.[6][7]

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Methyl 4-(3-methoxyphenyl)butanoate in DCE B Add Eaton's Reagent A->B C Heat to 75°C for 2h (under N2) B->C D Cool to RT C->D E Quench with Ice-Water D->E F Extract with EtOAc (3x) E->F G Wash with Brine & Water F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel, EtOAc/Hexane) I->J K This compound (91% Yield) J->K G cluster_pot One-Pot Reaction cluster_acylation Stage 1: Acylation cluster_cyclization Stage 2: Cyclization cluster_workup Work-up & Purification A Anisole + AlCl3 in DCE (Cool to 0°C) B Slowly add 4-chlorobutyryl chloride (0-15°C) A->B C Raise temperature to 80-100°C B->C D React for 6-8 hours C->D E Cool to RT D->E F Quench with Ice-Water E->F G Extract & Desolvate F->G H Refine/Recrystallize G->H I High-Purity Product H->I

References

Physical properties of 6-Methoxy-1-tetralone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physical properties of 6-Methoxy-1-tetralone (CAS: 1078-19-9), a crucial reagent in the synthesis of various compounds, including anticancer agents and apoptosis inducers.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering precise data and standardized methodologies for its characterization.

Core Physical Properties

The melting and boiling points are critical physical constants used for the identification and purity assessment of this compound.[2][3] A pure crystalline compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities can cause a depression and broadening of this range.[2][3][4] Similarly, a sharp, well-defined boiling point is an indicator of a substance's purity.[3][5]

The experimentally determined physical properties of this compound are summarized in the table below.

Physical PropertyValueNotes
Melting Point 77-79 °CCrystalline solid at room temperature.[1][6][7]
Boiling Point 171 °CMeasured at a reduced pressure of 11 mmHg.[1]
Appearance Yellow to light brown crystalline powder.[6][8]
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [8]

Experimental Protocols for Property Determination

While specific experimental reports detailing the determination for this exact molecule are not provided, the following sections describe standardized and widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds like this compound.

This method is the most common technique for determining the melting point of a crystalline solid.[2] It relies on heating a small sample packed into a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Glass capillary tubes (sealed at one end)[2][4]

  • Calibrated thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is pushed into the powder to load 1-2 mm of the sample.[4] The tube is then tapped gently to pack the sample tightly at the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[2]

  • Heating: The sample is heated rapidly at first to determine an approximate melting temperature. The apparatus is then allowed to cool.

  • Accurate Determination: For a precise measurement, the sample is heated again, but the rate is slowed to approximately 1-2°C per minute as the temperature approaches the estimated melting point.[2]

  • Observation and Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[4] The melting point is reported as the range from T1 to T2.[3][4]

MeltingPointWorkflow A Prepare Sample (Crush & Load 1-2mm in Capillary) B Place in Apparatus (e.g., Mel-Temp) A->B C Rapid Heating (Find Approximate MP) B->C D Cool & Repeat C->D E Slow Heating (1-2°C / min near MP) D->E F Observe Transition (Solid to Liquid) E->F G Record T1 (First Liquid Drop) F->G H Record T2 (Completely Liquid) G->H I Report MP Range (T1 - T2) H->I

Workflow for Melting Point Determination

For determining the boiling point with a small amount of liquid, the micro method using a capillary tube is efficient. Since this compound is a solid at room temperature, it would first need to be melted to perform this test.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or Thiele tube)[2]

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A few milliliters of molten this compound are placed into a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a heating bath (e.g., paraffin (B1166041) oil), ensuring the sample is below the oil level.[3]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. Heating is then stopped.

  • Recording: The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the current atmospheric pressure.[5] This is the point where the external pressure equals the vapor pressure of the liquid.[3][5]

BoilingPointWorkflow A Add Molten Sample to Fusion Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer & Place in Heating Bath B->C D Heat Gently C->D E Observe Bubbles (Rapid, Continuous Stream) D->E F Stop Heating E->F G Observe Cooling F->G H Record Temperature (Liquid Enters Capillary) G->H I Report Boiling Point H->I

Workflow for Boiling Point Determination (Micro Method)

References

The Multifaceted Role of 6-Methoxy-1-tetralone in Oncological Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing critical data and methodologies concerning 6-Methoxy-1-tetralone and its derivatives. As a key intermediate in the synthesis of novel chalcones, this compound is pivotal in the exploration of new therapeutic agents, particularly in the field of oncology. This document outlines its chemical properties, detailed experimental protocols for the synthesis of bioactive compounds, and the elucidation of their mechanisms of action.

Core Molecular Data of this compound

This compound is a crucial building block in synthetic organic chemistry. Its chemical and physical properties are fundamental for its application in the synthesis of more complex molecules. A summary of its key molecular data is presented below.

PropertyValueCitation(s)
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [1][2]
Exact Mass 176.083729621 Da[1]
IUPAC Name 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS Number 1078-19-9[1]

Synthetic and Analytical Protocols

The utility of this compound as a precursor is exemplified by its use in the synthesis of chalcone (B49325) derivatives, which have shown promising anticancer activities. Detailed below are established experimental protocols for the synthesis and biological evaluation of these compounds.

Experimental Protocol 1: Synthesis of Tetralone-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from tetralones and benzaldehyde (B42025) derivatives.[4][5][6]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 3-hydroxy-4-methoxy benzaldehyde)[1]

  • Ethanol[1]

  • 10% Sodium Hydroxide (NaOH) solution[1]

  • 36% Hydrochloric acid (HCl)[1]

  • Acetone (B3395972) (for recrystallization)[1]

Procedure:

  • Dissolve this compound (0.015 mol) and the substituted benzaldehyde (0.015 mol) in 100 mL of ethanol (B145695) with stirring.[1]

  • Add 10% NaOH solution to the mixture and continue stirring for 3 hours.[1]

  • Allow the reaction mixture to stand undisturbed overnight.[1]

  • Acidify the solution by adding 50 mL of 36% HCl and let it rest for one day at 7°C to facilitate precipitation.[1]

  • Filter the precipitate and dry it completely.[1]

  • Recrystallize the crude product from acetone to obtain the purified chalcone derivative.[1]

Experimental Protocol 2: Evaluation of Anticancer Activity using MTT Assay on MCF-7 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][7]

Materials:

  • MCF-7 breast cancer cells

  • Synthesized chalcone derivatives

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.[1]

Visualizing the Research Workflow and Mechanism of Action

To conceptualize the process from chemical synthesis to biological action, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of this compound-derived chalcones.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Claisen-Schmidt Condensation Crude Chalcone Crude Chalcone Claisen-Schmidt Condensation->Crude Chalcone Recrystallization Recrystallization Crude Chalcone->Recrystallization Purified Chalcone Purified Chalcone Recrystallization->Purified Chalcone MCF-7 Cell Culture MCF-7 Cell Culture Purified Chalcone->MCF-7 Cell Culture MTT Assay MTT Assay Purified Chalcone->MTT Assay MCF-7 Cell Culture->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Experimental Workflow from Synthesis to Cytotoxicity Testing.

G Chalcone Derivative Chalcone Derivative ROS Generation ROS Generation Chalcone Derivative->ROS Generation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Bax_up Bax (pro-apoptotic) upregulation Mitochondrial Pathway->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) downregulation Mitochondrial Pathway->Bcl2_down MMP_Loss Loss of Mitochondrial Membrane Potential Bax_up->MMP_Loss Bcl2_down->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase-9 & Caspase-3 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis Induction Pathway of Chalcone Derivatives.

Mechanism of Action: Induction of Apoptosis

Chalcone derivatives synthesized from this compound have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.[8][9][10] One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.[9] Treatment of cancer cells with these chalcones can lead to an increase in reactive oxygen species (ROS), which in turn modulates the expression of Bcl-2 family proteins.[10] Specifically, there is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10][11]

References

Spectral data of 6-Methoxy-1-tetralone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 6-Methoxy-1-tetralone

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No: 1078-19-9), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectral data acquisition.

Compound Information

  • IUPAC Name: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one[3]

  • Molecular Formula: C₁₁H₁₂O₂[3]

  • Molecular Weight: 176.21 g/mol [3]

  • Appearance: Yellow to light brown crystalline powder[1][4]

  • Melting Point: 77-79 °C[5]

Spectral Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.01d1HAr-H (H-5)
6.85dd1HAr-H (H-7)
6.68d1HAr-H (H-8)
3.85s3H-OCH₃
2.92t2H-CH₂- (C4)
2.61t2H-CH₂- (C2)
2.08m2H-CH₂- (C3)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
197.0C=O (C1)
164.0Ar-C (C6)
147.1Ar-C (C4a)
130.0Ar-C (C5)
125.9Ar-C (C8a)
113.3Ar-C (C7)
112.5Ar-C (C8)
55.5-OCH₃
39.0-CH₂- (C2)
29.5-CH₂- (C4)
23.1-CH₂- (C3)
Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850StrongC-H stretch (sp³)
1680StrongC=O stretch (aromatic ketone)
1600, 1485Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Major Mass Fragments

m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
148High[M - CO]⁺
120Medium[M - CO - C₂H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]

Sample Preparation:

  • A sample of 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[8]

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.[6]

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[9][10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[11]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is collected.

  • The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[12]

  • The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[13]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 µg/mL.[14]

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source, where it is vaporized.[15]

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]

  • The resulting positively charged ions are accelerated into the mass analyzer.[15]

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

  • A detector measures the abundance of each ion.

Data Analysis:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[15]

  • The fragmentation pattern provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample This compound (Solid Powder) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (MW, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectral Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and application in research and drug development. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and graphical representations of the experimental workflow and factors influencing solubility.

Solubility Data of this compound

The solubility of this compound has been characterized in a limited number of solvents and solvent systems. The available quantitative and qualitative data are summarized in the table below.

Solvent/Solvent SystemTemperatureSolubilityType of Data
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (requires sonication)Quantitative[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mLQuantitative[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mLQuantitative[1]
MethanolNot SpecifiedSolubleQualitative[2]
LigroinNot SpecifiedSolubleQualitative[2]
Ethyl AcetateNot SpecifiedSolubleQualitative
EthanolNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedSolubleQualitative
IsopropanolNot SpecifiedSolubleQualitative
Petroleum EtherNot SpecifiedSolubleQualitative
n-HexaneNot SpecifiedSolubleQualitative
WaterNot SpecifiedLow Solubility (inferred)Qualitative

Note: Qualitative solubility is inferred from its use as a recrystallization or refining solvent. The parent compound, 1-tetralone, is known to have low solubility in water and is generally soluble in organic solvents like alcohols, ethers, and hydrocarbons, which suggests a similar behavior for its methoxy (B1213986) derivative.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent using the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Analyze the diluted samples and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/100mL, mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with shaking prep2->prep3 sampling1 Allow solid to settle prep3->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 analysis3 Analyze diluted sample sampling3->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_mw Molecular Weight solute_mw->solubility solute_mp Melting Point solute_mp->solubility solvent_polarity Polarity ('like dissolves like') solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 6-Methoxy-1-tetralone: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methoxy-1-tetralone is a key bicyclic aromatic ketone that has played a pivotal role in the total synthesis of steroids and other pharmacologically significant molecules. This technical guide provides a comprehensive overview of its discovery, historical context, and various synthetic approaches. Detailed experimental protocols for key syntheses are presented, along with tabulated quantitative data for its physicochemical and spectroscopic properties. Additionally, logical workflows of the synthetic routes are visualized using the DOT language to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History

The development of synthetic routes to polycyclic compounds, particularly those with a steroid-like framework, was a major focus of organic chemistry in the early 20th century. Within this context, substituted tetralones emerged as crucial building blocks. The exploration of methoxy-substituted tetralones can be traced back to the 1930s, with the work of Haworth and Martin in 1934, and Robinson and Walker in 1936, who investigated the synthesis of various methoxytetralones as part of their studies on the synthesis of substances related to sterols.[1]

While these early works laid the foundation, a more direct and unambiguous synthesis of this compound was reported in the 1940s. These later methods provided more efficient access to this specific isomer, which was recognized for its potential as a starting material for the synthesis of hormones and other natural products. Its strategic importance grew significantly in the mid-20th century with the burgeoning field of steroid synthesis. The discovery that this compound could be elaborated into various steroid nuclei cemented its status as a critical intermediate in medicinal chemistry and drug development.[2]

Physicochemical and Spectroscopic Properties

This compound is a light-yellow to light brown crystalline powder at room temperature.[3] A summary of its key physical and chemical properties is provided in the tables below.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Melting Point 77-79 °C
Boiling Point 171 °C at 11 mmHg
CAS Number 1078-19-9
Appearance Light-yellow to light brown crystalline powder[3]
Spectroscopic Data
Technique Data
¹H NMR (CDCl₃, 300 MHz) δ 8.01 (d, J = 8.7 Hz, 1H), 6.85 (dd, J = 8.7, 2.7 Hz, 1H), 6.68 (d, J = 2.6 Hz, 1H), 3.84 (s, 3H), 2.93 (t, J = 6.1 Hz, 2H), 2.63 (t, J = 6.5 Hz, 2H), 2.13 (m, 2H)
¹³C NMR (CDCl₃, 75 MHz) δ 198.2, 164.8, 147.3, 130.2, 125.7, 113.2, 112.4, 55.5, 39.2, 29.7, 23.3
Infrared (IR) (KBr, cm⁻¹) 2940, 1675 (C=O), 1605, 1490, 1250, 1030
Mass Spectrometry (MS) m/z (%) 176 (M+, 100), 148, 133, 120, 105, 91, 77

Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed over the years, primarily relying on Friedel-Crafts acylation and subsequent cyclization reactions. Below are detailed protocols for two common and illustrative methods.

Friedel-Crafts Acylation of Anisole (B1667542) with γ-Butyrolactone followed by Cyclization

This is a classical and widely used approach.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene (B124822) (5 mL/g of AlCl₃) at 0-5 °C, a solution of anisole (1.0 eq) and γ-butyrolactone (1.1 eq) in nitrobenzene is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The nitrobenzene layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Amalgamated zinc is prepared by stirring zinc dust (2.5 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. The solution is decanted, and the amalgamated zinc is washed with water.

  • A mixture of the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343) is heated to reflux.

  • A solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in toluene is added dropwise to the refluxing mixture.

  • The reaction is refluxed for 24 hours, with additional portions of concentrated hydrochloric acid added every 6 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield crude 4-(4-methoxyphenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • The crude 4-(4-methoxyphenyl)butanoic acid (1.0 eq) is added portion-wise to polyphosphoric acid (PPA) (10 times the weight of the acid) at 80-90 °C with vigorous stirring.

  • The reaction mixture is stirred at this temperature for 1-2 hours.

  • The hot mixture is poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

  • The crude this compound is purified by recrystallization from ethanol to afford the final product.

G cluster_0 Friedel-Crafts Acylation cluster_1 Clemmensen Reduction cluster_2 Intramolecular Cyclization Anisole Anisole Intermediate1 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Intermediate1 AlCl₃, Nitrobenzene Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate1 Intermediate2 4-(4-methoxyphenyl)butanoic acid Intermediate1->Intermediate2 Zn(Hg), HCl FinalProduct This compound Intermediate2->FinalProduct PPA

Synthetic workflow via Friedel-Crafts acylation of anisole.
One-Pot Synthesis from Anisole and 4-Chlorobutyryl Chloride

This method offers a more streamlined approach to the synthesis of this compound.[2]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (3.0 eq) and dichloroethane.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • A solution of anisole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in dichloroethane is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for 3-4 hours.

  • The reaction mixture is cooled and poured slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

  • The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to give this compound.

G cluster_0 One-Pot Reaction Anisole Anisole FinalProduct This compound Anisole->FinalProduct AlCl₃, Dichloroethane (Friedel-Crafts Acylation & Cyclization) ChlorobutyrylChloride 4-Chlorobutyryl Chloride ChlorobutyrylChloride->FinalProduct

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Bioactive Molecules: The Case of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of oseltamivir (B103847), the active ingredient in the antiviral medication Tamiflu®. Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent inhibitor of the neuraminidase enzyme, which is essential for the release of new influenza A and B virus particles from infected host cells.[1][2] The synthesis of this bioactive molecule is a widely studied topic in organic chemistry, with the most common industrial route beginning with (-)-shikimic acid, a naturally occurring substance.[1][3]

Key Intermediates in the Synthesis of Oseltamivir from (-)-Shikimic Acid

The synthesis of oseltamivir from (-)-shikimic acid involves a multi-step process with several crucial intermediates. One of the primary key intermediates is ethyl (3R,4S,5R)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate . The formation of this epoxide is a critical step that sets the stereochemistry for the subsequent introduction of the amino and acetamido groups.

The general synthetic strategy involves:

  • Esterification of the carboxylic acid group of shikimic acid.

  • Protection of the hydroxyl groups.

  • Epoxidation of the double bond.

  • Regioselective opening of the epoxide with an azide (B81097) nucleophile to introduce the precursor to the amino group at the C-5 position.[1]

  • Reduction of the azide and subsequent acylation to form the acetamido group.[1]

  • Introduction of the 3-pentyloxy side chain .[1]

Alternative synthetic routes have been developed to bypass the reliance on shikimic acid, which can be limited in supply.[3][4] These alternative pathways often involve different key intermediates and reactions, such as Diels-Alder reactions.[3][5]

Quantitative Data on Oseltamivir Synthesis

The efficiency of a synthetic route is determined by factors such as the number of steps and the overall yield. The synthesis of oseltamivir from (-)-shikimic acid has been optimized to achieve high yields.

ParameterSynthesis from (-)-Shikimic AcidReference
Starting Material(-)-Shikimic Acid[3]
Number of Steps~8[6][7]
Overall Yield~47%[6][7]
Final Product PurityHigh Purity (e.g., 99.7%)[3]

Experimental Protocols

Below are generalized experimental protocols for key steps in the synthesis of oseltamivir from (-)-shikimic acid. These are for illustrative purposes, as industrial protocols are proprietary.

1. Esterification of (-)-Shikimic Acid:

  • (-)-Shikimic acid is dissolved in ethanol.

  • Thionyl chloride is added dropwise at 0°C.

  • The mixture is stirred at room temperature for several hours.

  • The solvent is evaporated under reduced pressure to yield ethyl shikimate.[1]

2. Mesylation:

  • The protected ethyl shikimate is dissolved in dichloromethane (B109758) and triethylamine.

  • Methanesulfonyl chloride is added dropwise at 0°C.

  • The reaction is stirred for a few hours, followed by an aqueous workup and purification.[1]

3. Azide Substitution:

  • The mesylated compound is dissolved in a solvent such as DMF.

  • Sodium azide is added, and the mixture is heated to facilitate the SN2 reaction.

  • After the reaction is complete, the product is extracted and purified.[1]

Visualizing the Synthesis and Mechanism of Action

Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of oseltamivir, highlighting the key transformations from the starting material to the final product.

G A (-)-Shikimic Acid B Esterification A->B C Ethyl Shikimate B->C D Protection & Mesylation C->D E Mesylated Intermediate D->E F Epoxidation E->F G Epoxide Intermediate F->G H Azide Opening G->H I Azido Intermediate H->I J Reduction & Acylation I->J K Acetamido Intermediate J->K L Introduction of 3-Pentyloxy Group K->L M Oseltamivir L->M

Caption: General synthesis workflow of oseltamivir from (-)-shikimic acid.

Mechanism of Action:

Oseltamivir phosphate (B84403) is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver.[2][8] The active metabolite inhibits the neuraminidase enzyme of the influenza virus. This enzyme is crucial for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed virus particles.[2][9] By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[2][10]

G cluster_0 Infected Host Cell cluster_1 Extracellular Space New Virions New Virions Neuraminidase Neuraminidase New Virions->Neuraminidase Release Oseltamivir Carboxylate Oseltamivir Carboxylate Oseltamivir Carboxylate->Neuraminidase Inhibits

Caption: Mechanism of action of oseltamivir carboxylate.

References

The Pivotal Role of 6-Methoxy-1-tetralone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISCATAWAY, NJ – 6-Methoxy-1-tetralone, a versatile bicyclic ketone, stands as a cornerstone in the landscape of organic synthesis. Its unique structural features make it a critical starting material and key intermediate in the multi-step synthesis of a wide array of high-value molecules, ranging from steroidal hormones and their modulators to novel anticancer agents. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic importance of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize its key characteristics.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Yellow to light brown fine crystalline powder[2]
Melting Point 77-79 °C[2]
Boiling Point 171 °C at 11 mmHg[2]
CAS Number 1078-19-9[1]
Spectroscopic Data DescriptionReference
Infrared (IR) Conforms to structure[3]
¹H NMR Spectrum available[4]
UV-Vis Spectrum available[5]
Mass Spectrometry Data available[1]

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the industrial-scale synthesis of this compound is the Friedel-Crafts acylation of anisole, followed by an intramolecular cyclization. Several variations of this procedure exist, with differences in the choice of acylating agent, Lewis acid catalyst, and reaction conditions.

Method 1: Friedel-Crafts Acylation using 4-Chlorobutyryl Chloride

This one-pot synthesis method is widely employed for its efficiency and high yields.[6]

Experimental Protocol:

  • To a 1000 mL three-necked reaction flask, add 500 mL of dichloroethane and 100 g of anisole.

  • Cool the mixture to approximately 0 °C.

  • Slowly add 300 g of aluminum trichloride (B1173362) and stir for 30 minutes.

  • Slowly add 150 g of 4-chlorobutyryl chloride dropwise over 2-2.5 hours.

  • After the addition is complete, allow the reaction to incubate for 1 hour.

  • Raise the temperature to 80-90 °C and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 1000 mL of ice water with stirring.

  • Separate the aqueous layer and extract it once with 200 mL of dichloroethane.

  • Combine the organic layers and wash with 200 mL of water.

  • Evaporate the dichloroethane under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate (B1210297), then add 100 mL of petroleum ether (60-90 °C).

  • Cool to 0 °C to precipitate the product.

  • Filter the white solid to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield 85.8% (molar)[6]
Purity 99.1%[6]
Method 2: Synthesis using Eaton's Reagent

This method provides a high yield on a smaller scale.[7]

Experimental Protocol:

  • To a stirred solution of methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in 1 mL of dichloroethane (DCE), slowly add Eaton's reagent (1.00 mL, 5.31 mmol).

  • Stir the resulting mixture at 75 °C for 2 hours under a nitrogen atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture over ice-water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting brownish oil by column chromatography (silica gel, EtOAc-hexanes, 1:9) to obtain this compound as a yellowish oil.

Quantitative Data:

ParameterValueReference
Yield 91%[7]

Role in the Synthesis of Key Pharmaceutical Agents

This compound is a crucial precursor for the synthesis of numerous biologically active molecules. Its chemical structure allows for a variety of transformations to build complex molecular architectures.

Synthesis of Steroid Scaffolds: Precursor to Mifepristone (B1683876)

This compound is a foundational building block in the total synthesis of various steroids, including the progesterone (B1679170) and glucocorticoid receptor antagonist, mifepristone (RU-486).[6][8] The synthesis involves the construction of the steroidal backbone through a series of condensation, cyclization, and stereoselective reduction reactions.

G M0 This compound M1 Grignard Reaction & Condensation M0->M1 With appropriate D-ring synthon M2 Cyclization & Dehydration M1->M2 M3 Stereoselective Reductions M2->M3 M4 Introduction of Side Chains M3->M4 M5 Mifepristone M4->M5

General synthetic scheme for steroids from this compound.

Synthesis of Tubulin Polymerization Inhibitors

Derivatives of this compound, such as N-aryl-1,2,3,4-tetrahydroquinolines, have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[9] The synthesis of these compounds often involves the reductive amination of this compound followed by N-arylation.

G T0 This compound T1 Reductive Amination T0->T1 With an amine and reducing agent T2 6-Methoxy-1,2,3,4- tetrahydroquinoline T1->T2 T3 Buchwald-Hartwig Coupling T2->T3 With an aryl halide T4 N-Aryl-6-methoxy-1,2,3,4- tetrahydroquinoline T3->T4

Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines.

Biological Signaling Pathways of this compound Derivatives

The therapeutic effects of drugs derived from this compound are a direct consequence of their interaction with specific biological signaling pathways.

Mifepristone: A Progesterone and Glucocorticoid Receptor Antagonist

Mifepristone's primary mechanism of action is the competitive antagonism of the progesterone and glucocorticoid receptors.[10][11][12] By binding to these intracellular receptors, it prevents the natural hormones from exerting their effects, leading to a cascade of downstream events.

G cluster_0 Cell Nucleus PR Progesterone Receptor (PR) HRE Hormone Response Element (HRE) PR->HRE Binds to Inhibition Inhibition GR Glucocorticoid Receptor (GR) GR->HRE Binds to Gene Target Gene Transcription HRE->Gene Initiates Mifepristone Mifepristone Mifepristone->PR Mifepristone->GR Block Blocks Binding Progesterone Progesterone Progesterone->PR Cortisol Cortisol Cortisol->GR Activation Activation Inhibition->Gene

Mechanism of action of Mifepristone as a receptor antagonist.

Tubulin Polymerization Inhibition

Certain derivatives of this compound function as potent anticancer agents by inhibiting the polymerization of tubulin.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in cancer cells.[13][14] These inhibitors often bind to the colchicine (B1669291) binding site on β-tubulin.

G cluster_0 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerize to form Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Leads to failure of, causing Apoptosis Apoptosis / Mitotic Catastrophe CellCycle->Apoptosis Induces Inhibitor Tubulin Polymerization Inhibitor (this compound derivative) Inhibitor->Tubulin Binds to (Colchicine Site)

Signaling pathway for tubulin polymerization inhibitors.

Conclusion

This compound is an indispensable building block in organic synthesis, providing a versatile platform for the construction of complex and biologically significant molecules. Its efficient synthesis and amenability to a wide range of chemical transformations underscore its importance in the development of pharmaceuticals, particularly in the fields of reproductive health and oncology. A comprehensive understanding of its chemistry and applications is therefore essential for advancing drug discovery and development efforts.

References

The Versatility of 6-Methoxy-1-tetralone: A Technical Guide to Tetralin-Based Compound Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone, a substituted tetralin derivative, stands as a pivotal building block in the synthesis of a diverse array of biologically active compounds.[1] Its rigid, bicyclic scaffold, combined with the activating methoxy (B1213986) group, provides a versatile platform for chemical modifications, leading to the development of novel therapeutic agents.[1] This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of tetralin-based compounds for drug discovery.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a starting material. Several methods have been reported, with a common approach involving a one-pot reaction from anisole (B1667542).[2]

Experimental Protocol: One-Pot Synthesis from Anisole

This procedure outlines a high-yield, one-pot synthesis of this compound from anisole and an acylating agent in the presence of a Lewis acid.[2]

  • Reaction Setup: To a solution of anisole in a suitable solvent (e.g., dichloroethane), slowly add a Lewis acid (e.g., aluminum trichloride) at a controlled temperature range of -10 to 40 °C.[2]

  • Acylation: After stirring the mixture, slowly add an acylating agent (e.g., 4-chlorobutyryl chloride). The slow addition helps to minimize the formation of isomers.[2]

  • Cyclization: Upon completion of the acylation, the reaction temperature is elevated to 70-120 °C to facilitate an intramolecular Friedel-Crafts alkylation (cyclization), forming the tetralone ring. The intermediate does not need to be isolated.[2]

  • Workup and Purification: The reaction is quenched by the addition of water. The organic layer is then separated, purified, and the solvent is removed to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain a high-purity product.[2]

Applications in the Synthesis of Bioactive Compounds

This compound serves as a versatile precursor for a range of therapeutic agents, including anticancer compounds, monoamine oxidase (MAO) inhibitors, and macrophage migration inhibitory factor (MIF) tautomerase inhibitors.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents.[3] Chalcones synthesized from this starting material have shown promising cytotoxicity against various cancer cell lines.[4]

A common method for the synthesis of these chalcones is the Claisen-Schmidt condensation reaction.[4]

experimental_workflow_anticancer start This compound reaction Claisen-Schmidt Condensation start->reaction reagent1 Aromatic Aldehyde reagent1->reaction intermediate Tetralone-Based Chalcone reaction->intermediate bioactivity Anticancer Activity (e.g., against MCF-7 cells) intermediate->bioactivity

Caption: Synthetic workflow for tetralone-based anticancer agents.

CompoundTarget Cell LineIC50 (µg/mL)Reference
TMMDMCF-7~15.6 (at 52.33% cell survival)[4]
PMMDMCF-7~62.5 (at 48.20% cell viability)[4]
HMMDMCF-7~125 (at 50.46% cell viability)[4]
Compound 3aHela3.5[5]
Compound 3aMCF-74.5[5]
Monoamine Oxidase (MAO) Inhibitors

Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders such as Parkinson's disease and depression.[6][7]

The synthesis often involves the demethylation of this compound to the corresponding hydroxy derivative, followed by alkylation.

experimental_workflow_mao start This compound demethylation Demethylation (e.g., AlCl3) start->demethylation hydroxy 6-Hydroxy-1-tetralone demethylation->hydroxy alkylation Alkylation (e.g., RBr, K2CO3) hydroxy->alkylation product Tetralone-based MAO Inhibitor alkylation->product

Caption: General synthetic route to tetralone-based MAO inhibitors.

CompoundTargetIC50 (nM)SelectivityReference
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-B4.5287-fold for MAO-B[6]
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-A243.25-fold for MAO-A[6]

MAO inhibitors function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft.[8] This leads to enhanced neurotransmission, which can alleviate symptoms of depression and Parkinson's disease.[8]

signaling_pathway_mao MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitter->MAO Degradation SynapticCleft Increased Neurotransmitter Concentration in Synapse Neurotransmitter->SynapticCleft Inhibitor Tetralone-based MAO Inhibitor Inhibitor->MAO Inhibition TherapeuticEffect Therapeutic Effect (e.g., Antidepressant, Anti-Parkinsonian) SynapticCleft->TherapeuticEffect

Caption: Mechanism of action of MAO inhibitors.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors

Certain tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[9][10] This inhibition can modulate macrophage activation and has potential applications in treating inflammatory diseases.[9][10]

By binding to the active site of MIF, these inhibitors block its enzymatic function, which is believed to be important for its pro-inflammatory effects.[9][11] This can lead to a reduction in the production of inflammatory mediators.[10]

signaling_pathway_mif MIF MIF Tautomerase Product Product MIF->Product Macrophage Macrophage Activation MIF->Macrophage Substrate Substrate Substrate->MIF Binding Inhibitor Tetralone-based MIF Inhibitor Inhibitor->MIF Inhibition Inflammation Reduced Inflammatory Response Macrophage->Inflammation Modulation

Caption: Inhibition of MIF tautomerase by tetralone derivatives.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a key building block for the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and application of this compound-derived compounds, offering detailed protocols and data to aid researchers in their drug discovery endeavors. The continued exploration of this scaffold is likely to yield further promising candidates for the treatment of a wide range of diseases.

References

Methodological & Application

Synthesis of 6-Methoxy-1-tetralone from methyl 4-(3-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of methyl 4-(3-methoxyphenyl)butanoate. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a wide range of biologically active molecules. The intramolecular Friedel-Crafts acylation of substituted phenylbutanoic acids or their esters is a common and effective method for the preparation of tetralone derivatives.[1][2][3][4] This protocol details the cyclization of methyl 4-(3-methoxyphenyl)butanoate to yield this compound using Eaton's reagent.

Reaction Scheme

The overall reaction involves the intramolecular cyclization of methyl 4-(3-methoxyphenyl)butanoate in the presence of a strong acid catalyst to form the corresponding tetralone.

DOT Script of the Reaction Scheme:

reaction_scheme reactant Methyl 4-(3-methoxyphenyl)butanoate product This compound reactant->product Intramolecular Friedel-Crafts Acylation reagent Eaton's Reagent (P₂O₅ in MeSO₃H) reagent->reactant

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from methyl 4-(3-methoxyphenyl)butanoate.

ParameterValueReference
Starting MaterialMethyl 4-(3-methoxyphenyl)butanoate[5]
ReagentEaton's Reagent[5]
SolventDichloroethane (DCE)[5]
Reaction Temperature75 °C[5]
Reaction Time2 hours[5]
Product Yield91%[5]
Product AppearanceYellowish oil[5]
Molar Mass176.21 g/mol [6]
Melting Point77-79 °C (literature value)[6]
Boiling Point171 °C at 11 mmHg (literature value)[6]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[5]

Materials:

  • Methyl 4-(3-methoxyphenyl)butanoate (1.78 mmol, 0.37 g)

  • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) (5.31 mmol, 1.00 mL)

  • Dichloroethane (DCE) (1 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (H₂O)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle or oil bath

  • Nitrogen inlet

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a stirred solution of methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in dichloroethane (1 mL), slowly add Eaton's reagent (1.00 mL, 5.31 mmol).

  • Heat the resulting mixture at 75 °C for 2 hours under a nitrogen atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture over ice water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash them successively with brine (2 x 15 mL) and water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a brownish oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (1:9).

  • The final product, this compound, is obtained as a yellowish oil (0.28 g, 91% yield).[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

DOT Script of the Experimental Workflow:

experimental_workflow start Start reaction Reaction: - Dissolve starting material in DCE - Add Eaton's Reagent - Heat at 75°C for 2h under N₂ start->reaction workup Aqueous Workup: - Cool to RT - Pour into ice-water - Extract with EtOAc reaction->workup washing Washing: - Wash with brine - Wash with water workup->washing drying Drying & Concentration: - Dry over Na₂SO₄ - Filter - Concentrate in vacuo washing->drying purification Purification: - Column chromatography (Silica gel, EtOAc/Hexanes 1:9) drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Eaton's reagent is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Dichloroethane is a toxic and flammable solvent.

  • Perform all operations in a well-ventilated fume hood.

Conclusion

The described protocol provides an efficient method for the synthesis of this compound from methyl 4-(3-methoxyphenyl)butanoate. The use of Eaton's reagent facilitates a high-yielding intramolecular Friedel-Crafts acylation. This procedure is a valuable tool for researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: One-Pot Synthesis of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methoxy-1-tetralone is a crucial intermediate in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its efficient synthesis is of significant interest to the drug development industry. This document outlines a detailed one-pot synthesis method for this compound, focusing on the Friedel-Crafts acylation and subsequent intramolecular cyclization. This approach offers the advantages of shortened reaction times and improved yields by avoiding the isolation of intermediates.[1][2]

Reaction Scheme

The one-pot synthesis of this compound from anisole (B1667542) proceeds via a two-step sequence in a single reaction vessel. The first step is an intermolecular Friedel-Crafts acylation of anisole with an acylating agent, such as 4-chlorobutyryl chloride or 4-bromobutyryl chloride, in the presence of a Lewis acid catalyst. This is followed by an intramolecular Friedel-Crafts alkylation (cyclization) at an elevated temperature to yield the final product.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Anisole Anisole Intermediate Intermediate (not isolated) Anisole->Intermediate + AcylatingAgent + Catalyst @ Temp1 AcylatingAgent 4-halobutyryl chloride Catalyst Lewis Acid (e.g., AlCl3) Solvent Solvent (e.g., Dichloroethane) Temp1 Step 1: -10 to 40°C Temp2 Step 2: 70 to 120°C Product This compound Intermediate->Product Heat @ Temp2

Caption: Reaction pathway for the one-pot synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the one-pot synthesis of this compound. The data is compiled from various reported protocols.[1][2]

Table 1: Reactant and Catalyst Molar Ratios

ComponentMolar Ratio (relative to Anisole)
Anisole1
Acylating Agent1 - 3
Lewis Acid (AlCl₃)2.5 - 4

Table 2: Reaction Conditions

ParameterValue
Step 1: Acylation
Temperature0 - 15 °C
Duration1 hour (post-addition)
Acylating Agent Addition2.0 - 2.5 hours
Step 2: Cyclization
Temperature80 - 100 °C
Duration6 - 8 hours
Solvent Dichloroethane, Dichloromethane, Nitrobenzene

Experimental Protocol

This protocol details the one-pot synthesis of this compound from anisole and 4-chlorobutyryl chloride.

Materials:

Equipment:

  • Three-necked reaction flask (1000 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 1000 mL three-necked reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 500 mL of dichloroethane and 100 g of anisole.[1]

    • Cool the mixture to approximately 0°C using an ice bath.

  • Lewis Acid Addition:

    • Slowly add 300 g of aluminum trichloride to the cooled solution while stirring.

    • Continue stirring for 30 minutes after the addition is complete.[1]

  • Acylation:

    • Slowly add 150 g of 4-chlorobutyryl chloride dropwise from the dropping funnel over a period of 2-2.5 hours, maintaining the temperature at around 0°C.[1]

    • After the addition is complete, allow the reaction to incubate for 1 hour at this temperature.[1]

  • Cyclization:

    • Remove the ice bath and gradually heat the reaction mixture to 80-90°C.

    • Maintain this temperature for 6-8 hours.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 1000 mL of ice water while stirring.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Separate the aqueous layer and extract it once with 200 mL of dichloroethane.

    • Combine the organic layers and wash with 200 mL of water.

  • Purification:

    • Evaporate the dichloroethane under reduced pressure to obtain the crude product.

    • Dissolve the crude product in 100 mL of ethyl acetate.

    • Further purification can be achieved by refining the crude product with a mixed solvent of isopropanol and petroleum ether (1:1 by volume) to obtain a high-purity product.[2]

Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of this compound.

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up and Purification A 1. Add Anisole and Dichloroethane to flask B 2. Cool to 0°C A->B C 3. Slowly add AlCl3 B->C D 4. Add 4-chlorobutyryl chloride dropwise (2-2.5h) C->D E 5. Incubate for 1h at 0°C D->E F 6. Heat to 80-90°C for 6-8h E->F G 7. Cool to room temperature F->G H 8. Quench with ice water G->H I 9. Separate organic layer H->I J 10. Extract aqueous layer with Dichloroethane I->J K 11. Combine and wash organic layers J->K L 12. Evaporate solvent K->L M 13. Purify by solvent refining L->M Product Product M->Product Final Product: This compound

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

  • Aluminum trichloride is corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-chlorobutyryl chloride is a corrosive and lachrymatory substance. Work in a well-ventilated fume hood.

  • Dichloroethane is a toxic and flammable solvent. Avoid inhalation and contact with skin.

  • The quenching process is exothermic. Add the reaction mixture to ice water slowly and with caution.

This one-pot synthesis method provides an efficient and streamlined approach to producing this compound, a valuable intermediate for further synthetic applications in drug discovery and development.

References

Application Notes and Protocols: Friedel-Crafts Acylation in the Synthesis of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-1-tetralone is a crucial chemical intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of molecules such as the antidepressant Sertraline.[1] The synthesis of this compound is a classic example of the application of Friedel-Crafts acylation, a powerful and versatile method for forming carbon-carbon bonds on aromatic rings.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on the Haworth synthesis pathway. This multi-step approach begins with an intermolecular Friedel-Crafts acylation, followed by a reduction, and concludes with an intramolecular Friedel-Crafts acylation to form the final tetralone structure.[1]

Overall Synthesis Workflow

The Haworth synthesis provides a reliable route to this compound, starting from readily available commercial reagents. The workflow involves three primary stages:

  • Intermolecular Friedel-Crafts Acylation: Anisole (B1667542) is acylated with succinic anhydride (B1165640) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce γ-(p-anisoyl)butyric acid.

  • Clemmensen Reduction: The ketone carbonyl group of the intermediate keto-acid is reduced to a methylene (B1212753) group, yielding 4-(4-methoxyphenyl)butanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to form the target this compound.

G cluster_workflow Synthesis Workflow for this compound Anisole Anisole + Succinic Anhydride KetoAcid γ-(p-anisoyl)butyric acid Anisole->KetoAcid Step 1: Intermolecular Friedel-Crafts Acylation (AlCl₃) CarboxylicAcid 4-(4-methoxyphenyl)butanoic acid KetoAcid->CarboxylicAcid Step 2: Clemmensen Reduction (Zn(Hg), HCl) Tetralone This compound CarboxylicAcid->Tetralone Step 3: Intramolecular Friedel-Crafts Acylation (PPA)

Caption: Overall workflow for the Haworth synthesis of this compound.

Step 1: Intermolecular Friedel-Crafts Acylation

This initial step involves the acylation of anisole with succinic anhydride. The methoxy (B1213986) group of anisole is a strong ortho-, para-directing activator, leading to the preferential substitution at the para position due to less steric hindrance.[4]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2] The Lewis acid catalyst, AlCl₃, activates the succinic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of anisole, followed by deprotonation to restore aromaticity and yield the final product after aqueous workup.

G Mechanism of Intermolecular Friedel-Crafts Acylation cluster_mech1 reagents Succinic Anhydride + AlCl₃ acylium Acylium Ion Complex (Electrophile) reagents->acylium 1. Catalyst Activation sigma Sigma Complex (Resonance Stabilized) acylium->sigma 2. Nucleophilic Attack anisole Anisole (Nucleophile) product γ-(p-anisoyl)butyric acid (after workup) sigma->product 3. Deprotonation & Aqueous Workup

Caption: Simplified mechanism of intermolecular Friedel-Crafts acylation.
Experimental Protocol

  • Reagents: Anisole, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous AlCl₃ (2.5-4 equivalents) in dry DCM under an inert atmosphere (e.g., Nitrogen).[4]

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of anisole (1 equivalent) and succinic anhydride (1-3 equivalents) in dry DCM to the stirred suspension over 2.0-2.5 hours.[4]

    • Maintain the temperature between 0-15 °C during the addition.[4]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

    • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield crude γ-(p-anisoyl)butyric acid.

Quantitative Data
ParameterValue/ConditionReference
Catalyst Aluminum Chloride (AlCl₃)[4]
Solvent Dichloromethane (DCM), Benzene[1][4]
Temperature 0-15 °C[4]
Molar Ratio (Anisole:Succinic Anhydride:AlCl₃) 1 : 1-3 : 2.5-4[4]
Typical Yield 85-95%[1]

Step 2: Reduction of γ-(p-anisoyl)butyric acid

The keto group of γ-(p-anisoyl)butyric acid is reduced to a methylene group. The Clemmensen reduction is a classic and effective method for this transformation, especially for aryl-alkyl ketones that are stable in strongly acidic conditions.[5][6]

Experimental Protocol
  • Reagents: γ-(p-anisoyl)butyric acid, Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl), Toluene.

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution, decanting the liquid, and washing the solid with water.

    • To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene.

    • Add the γ-(p-anisoyl)butyric acid to the mixture.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

    • After cooling, separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 4-(4-methoxyphenyl)butanoic acid, which can often be used in the next step without further purification.

Quantitative Data
ParameterValue/ConditionReference
Reducing Agent Zinc Amalgam (Zn(Hg))[5][6]
Acid Concentrated Hydrochloric Acid[5]
Solvent Toluene-
Temperature Reflux[6]
Typical Yield >80%[7]

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This final step closes the second ring to form the tetralone structure. It is an intramolecular electrophilic aromatic substitution, where the carboxylic acid group, activated by a strong acid, acylates the aromatic ring.[1]

Reaction Mechanism

The strong acid catalyst (e.g., PPA) protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered ring.

G Mechanism of Intramolecular Friedel-Crafts Acylation cluster_mech2 start_acid 4-(4-methoxyphenyl)butanoic acid + PPA (H⁺) acylium_intra Intramolecular Acylium Ion (Electrophile) start_acid->acylium_intra 1. Acylium Ion Formation sigma_intra Spiro Sigma Complex acylium_intra->sigma_intra 2. Intramolecular Attack product_final This compound sigma_intra->product_final 3. Deprotonation

Caption: Simplified mechanism of intramolecular cyclization.
Experimental Protocol

  • Reagents: 4-(4-methoxyphenyl)butanoic acid, Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H).

  • Procedure (using PPA):

    • Place 4-(4-methoxyphenyl)butanoic acid in a flask.

    • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid).

    • Heat the mixture to 70-100 °C with mechanical stirring for 1-2 hours.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable solvent (e.g., ethyl acetate (B1210297) or ether).

    • Wash the combined organic extracts with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, e.g., EtOAc-hexanes) or distillation under reduced pressure to obtain this compound.[8]

Quantitative Data
ParameterValue/ConditionReference
Catalyst Polyphosphoric Acid (PPA), Eaton's Reagent[1][8]
Temperature 70-120 °C[4]
Reaction Time 1-3 hours[4][8]
Typical Yield 85-95%[1][8]

Conclusion

The Friedel-Crafts acylation, employed in both inter- and intramolecular fashion, is a cornerstone of this compound synthesis. The Haworth pathway offers a robust and high-yielding route from simple starting materials. Careful control of reaction conditions, particularly temperature and stoichiometry of the Lewis acid catalyst, is critical for optimizing yields and minimizing side reactions. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of this valuable intermediate and related structures.

References

Application Note and Protocol for the Purification of 6-Methoxy-1-tetralone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of 6-methoxy-1-tetralone using column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and natural products. Its purity is crucial for the successful outcome of subsequent synthetic steps. Column chromatography is a widely used and effective method for the purification of this compound from reaction mixtures.[1][2][3] This application note outlines a standard protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Column Chromatography

Column chromatography is a solid-liquid adsorption chromatographic technique.[4][5] The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase (adsorbent) and their subsequent elution with a liquid mobile phase (eluent).[4][5] In the case of this compound purification, silica gel is commonly used as the stationary phase, and a mixture of non-polar and polar organic solvents serves as the mobile phase.[1] Components with a higher affinity for the stationary phase will move down the column more slowly, while components with a lower affinity will move faster, thus achieving separation.[5]

Data Presentation

The following table summarizes typical quantitative data for the column chromatographic purification of this compound based on literature precedents.

ParameterValue/DescriptionSource
Stationary Phase Silica gel[1][2][3]
Mobile Phase (Eluent) Ethyl acetate (B1210297) (EtOAc) / Hexanes mixture (e.g., 1:9 v/v)[1]
n-hexane / Ethyl acetate mixture (e.g., 98:2 v/v)[3]
Typical Yield ~91% (after synthesis and purification)[1]
Purity High purity suitable for subsequent synthetic steps[6]
Appearance Yellowish oil or white solid upon standing[1][7]
Melting Point 77-79 °C[8][9]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by column chromatography.

  • Crude this compound

  • Silica gel (for column chromatography, e.g., 70-230 mesh)[3]

  • Hexane (or n-hexane)

  • Ethyl acetate (EtOAc)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Round bottom flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Capillary tubes for spotting

Step 1: Preparation of the Crude Sample

  • Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane (B109758) or the mobile phase to be used.

  • Alternatively, for larger quantities or less soluble samples, the crude product can be adsorbed onto a small amount of silica gel. This is done by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and then evaporating the solvent under reduced pressure to obtain a free-flowing powder.

Step 2: Preparation of the Stationary Phase (Slurry Packing)

  • Clamp the column vertically to a stand.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4]

  • Add a thin layer (approx. 0.5 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).[10]

  • Pour the slurry into the column.[4]

  • Gently tap the side of the column to ensure even packing and to remove any air bubbles.[4]

  • Open the stopcock to allow the excess solvent to drain, ensuring the top of the silica gel bed does not run dry.[4]

  • Add a thin layer (approx. 0.5 cm) of sand on top of the packed silica gel to prevent disturbance of the surface during sample loading and solvent addition.[4]

  • Drain the solvent until the level is just above the top layer of sand.[4]

Step 3: Column Loading

  • Wet Loading: Carefully add the dissolved crude sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.

  • Dry Loading: Carefully add the silica gel with the adsorbed crude sample to the top of the column.

  • Drain the solvent until the sample is adsorbed onto the stationary phase, again ensuring the column does not run dry.

  • Gently add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the stationary phase.

Step 4: Elution

  • Carefully fill the column with the mobile phase.

  • Open the stopcock to begin the elution process. The flow rate can be controlled by gravity or by applying gentle positive pressure (flash chromatography).[11]

  • A common mobile phase for the purification of this compound is a mixture of ethyl acetate and hexanes.[1] The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (ethyl acetate).

  • A typical starting solvent system could be 1-2% ethyl acetate in hexanes, with the polarity gradually increased to 10% ethyl acetate in hexanes.

Step 5: Fraction Collection and Analysis

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard of this compound.

  • Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp.

  • Fractions containing the pure this compound (as determined by a single spot with the same Rf value as the standard) should be combined.

Step 6: Isolation of the Purified Product

  • Combine the fractions containing the pure product in a round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • The final product can be further dried under high vacuum to remove any residual solvent.

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Crude this compound D Dissolve/Adsorb Crude Product A->D B Prepare Slurry of Silica Gel in Mobile Phase C Pack Column with Silica Gel Slurry B->C E Load Sample onto Column C->E D->E F Elute with Mobile Phase (e.g., EtOAc/Hexane) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for High-Purity Recrystallization of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for meeting regulatory standards. Recrystallization is a robust and scalable method for the purification of this compound. These application notes provide detailed protocols for two effective recrystallization procedures for achieving high-purity this compound, along with methods for purity analysis.

Recrystallization Techniques

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures. For this compound, two-solvent systems have been shown to be highly effective.

Quantitative Data Summary

The following table summarizes the quantitative data from two effective recrystallization protocols for this compound.

ProtocolSolvent System (v/v)Initial PurityFinal PurityYield (%)
1Ethyl Acetate (B1210297) / Petroleum Ether (1:1)Crude99.1%85.8%
2Isopropanol (B130326) / n-Hexane (4:5)Crude99.3%79.7%

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate and Petroleum Ether

This protocol outlines the steps for the purification of crude this compound using a mixture of ethyl acetate and petroleum ether.[1]

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade)

  • Petroleum Ether (60-90°C fraction)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • For every 1 gram of crude material, add 10 mL of ethyl acetate.

  • Gently heat the mixture with stirring until the solid is completely dissolved.

  • To the hot solution, slowly add 10 mL of petroleum ether for every 10 mL of ethyl acetate used. The solution may become slightly cloudy.

  • If cloudiness persists, add a minimal amount of hot ethyl acetate dropwise until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethyl acetate/petroleum ether mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization using Isopropanol and n-Hexane

This protocol provides an alternative method using isopropanol and n-hexane, which has been shown to yield slightly higher purity.[1]

Materials:

  • Crude this compound

  • Isopropanol (ACS Grade)

  • n-Hexane (ACS Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • For every 1 gram of crude material, add 8 mL of isopropanol.

  • Heat the mixture with stirring until the solid is fully dissolved.

  • To the hot solution, gradually add 10 mL of n-hexane for every 8 mL of isopropanol used.

  • If the solution becomes turbid, add a few drops of hot isopropanol until it clears.

  • Allow the solution to cool to room temperature undisturbed.

  • After cooling to room temperature, place the flask in an ice bath for at least one hour.

  • Isolate the purified crystals via vacuum filtration.

  • Rinse the collected crystals with a small portion of a cold 4:5 isopropanol/n-hexane mixture.

  • Dry the purified product under vacuum.

Purity Analysis Protocols

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

1. High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of this compound and quantifying impurities.

Instrumentation and Conditions:

  • Column: Newcrom R1 or equivalent C18 reverse-phase column[2]

  • Mobile Phase: Acetonitrile and water with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible applications)[2]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Flow Rate: As per column specifications

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the recrystallized this compound.

  • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable.

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components.

  • Detector: Mass Spectrometer

Sample Preparation:

  • Prepare a solution of the recrystallized product in a volatile solvent like dichloromethane (B109758) or ethyl acetate at a concentration of approximately 1 mg/mL.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry high_purity high_purity dry->high_purity High-Purity Product

Caption: General workflow for the recrystallization of this compound.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method start Recrystallized This compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms end end hplc->end Purity Data gcms->end

Caption: Workflow for the purity analysis of recrystallized this compound.

References

Analytical methods for 6-Methoxy-1-tetralone characterization (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 6-Methoxy-1-tetralone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and quantitative analysis in research and drug development settings.

Application Note: HPLC Analysis

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of this compound. A reverse-phase method provides excellent separation and quantification of the analyte.

A typical reverse-phase HPLC method for this compound utilizes a C18 stationary phase. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as formic or phosphoric acid, to improve peak shape and resolution.[1][2] For applications requiring mass spectrometry compatibility, formic acid is the preferred modifier.[1][2] The retention of this compound can be adjusted by modifying the proportion of acetonitrile in the mobile phase.

Quantitative Data Summary: HPLC Method Parameters

ParameterRecommended Conditions
Stationary Phase C18, 5 µm
Column Dimensions 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 276 nm

Application Note: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of this compound, offering high sensitivity and structural elucidation capabilities. Due to its volatility, this compound is well-suited for GC-MS analysis.

The method typically employs a non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent). A programmed temperature gradient is used to ensure good separation and peak shape. Electron ionization (EI) at 70 eV is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison with a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[3]

Quantitative Data Summary: GC-MS Method Parameters

ParameterRecommended Conditions
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial 100°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Experimental Protocols

HPLC Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase (initial conditions) or a suitable solvent (e.g., acetonitrile/water 50:50) to a final concentration of approximately 1 mg/mL to create a stock solution.

  • Further dilute the stock solution with the mobile phase to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 276 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from the standards.

GC-MS Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 0.1-10 µg/mL).

2. GC-MS System and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (20:1 ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).[3]

  • The expected molecular ion peak is at m/z 176. Characteristic fragment ions should be used for confirmation.

  • For quantification, use the integrated peak area of a characteristic ion and compare it against a calibration curve.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Prep Standard/Sample Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection Filtration->HPLC GCMS GC-MS Injection Filtration->GCMS Data_Acq Data Acquisition HPLC->Data_Acq GCMS->Data_Acq Peak_ID Peak Identification (Retention Time/Mass Spectrum) Data_Acq->Peak_ID Quant Quantification (Peak Area vs. Calibration Curve) Peak_ID->Quant Report Final Report Quant->Report

Caption: Analytical workflow for this compound characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_data Generated Data Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS HPLC_Data Retention Time Peak Area UV Spectrum HPLC->HPLC_Data GCMS_Data Retention Time Mass Spectrum (Molecular Ion & Fragments) GCMS->GCMS_Data

Caption: Relationship between analytical techniques and data output.

References

Application of 6-Methoxy-1-tetralone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a crucial starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural motif, featuring a methoxy-substituted aromatic ring fused to a cyclohexanone (B45756) ring, makes it an ideal precursor for the construction of complex polycyclic molecules, particularly A-ring aromatic steroids. This document outlines the significant applications of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on its role in the total synthesis of steroids like estrone (B1671321) and its broader utility in preparing other valuable precursors.

Core Application: Synthesis of Steroidal Hormones

This compound is a cornerstone in the total synthesis of A-ring aromatic steroids, a class of compounds with immense therapeutic importance, including estrogens and progestogens. Its most notable application is in the Torgov synthesis, a convergent and widely adopted method for preparing estrone and its derivatives.[2][3]

The Torgov Synthesis of (±)-Estrone

The Torgov synthesis utilizes this compound as the precursor for the A and B rings of the steroid skeleton. The general pathway involves the reaction of this compound with a vinyl Grignard reagent to form an allylic alcohol. This intermediate is then condensed with a functionalized cyclopentanedione (the C/D ring precursor) under acidic conditions to construct the complete tetracyclic steroid core.[2][3] This intermediate, 3-methoxy-1,3,5(10),8(9),14(15)-estrapentaene-17-one, can then be converted to estrone methyl ether and subsequently to estrone.[3]

The overall yield for the synthesis of d,l-estrone methyl ether from 6-methoxytetralone has been reported to be 25%, and for d,l-estrone, 13%.[4]

Torgov_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Acid-Catalyzed Cyclization cluster_3 Step 4 & 5: Reduction & Demethylation A This compound B 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol A->B  Vinylmagnesium bromide   D 3-Methoxy-8,14-seco-1,3,5(10),9(11)- estratetraene-14,17-dione B->D  Base (e.g., Triton B)   C 2-Methyl-1,3-cyclopentanedione C->D E 3-Methoxy-1,3,5(10),8(9),14(15)- estrapentaene-17-one D->E  Acid (e.g., TsOH)   F (±)-Estrone Methyl Ether E->F  Catalytic Hydrogenation   G (±)-Estrone F->G  Demethylation (e.g., Pyridinium HCl)  

Caption: Torgov Synthesis Pathway for (±)-Estrone.
General Precursor for Diverse Steroids

The utility of this compound extends beyond estrone. It is a versatile starting material that can be reacted with different D-ring synthons to produce a wide range of steroid drugs. A Chinese patent highlights that compounds with a 13-ethyl group in steroid progestogens must be prepared via total synthesis using this compound and an ethyl D-ring synthon.[5] This methodology enables the synthesis of numerous important pharmaceuticals, including:

  • Mifepristone

  • Norethisterone

  • Spironolactone

  • Eplerenone

  • Levonorgestrel

  • Desogestrel[5]

Application in Other Pharmaceutical Intermediates

Beyond steroid synthesis, this compound can be modified to create other valuable pharmaceutical intermediates. A key example is its use in preparing nitrated derivatives that serve as precursors for potential anticancer agents.

Synthesis of Nitro-Substituted Tetralones

The nitration of this compound provides access to 6-methoxy-5-nitro-1-tetralone and 6-methoxy-7-nitro-1-tetralone. These compounds are potential precursors for tubulin binding ligands, which are a class of molecules investigated for their anticancer properties.[1]

ReactantReagentsProduct(s)Yield (%)Reference
This compoundH₂SO₄/HNO₃, Acetone (B3395972)6-Methoxy-5-nitro-1-tetralone35[1]
6-Methoxy-7-nitro-1-tetralone30[1]
This compoundCu(NO₃)₂ / Ac₂O6-Nitro- and 8-Nitro-6-methoxy-1-tetralones (1:1 mixture)N/A[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (Torgov Synthesis, Step 1)

This protocol describes the initial step in the Torgov synthesis, the addition of a vinyl Grignard reagent to this compound.[3]

experimental_workflow start Start: Setup Reaction step1 Dissolve this compound in anhydrous THF under N2. start->step1 step2 Cool the solution to 0°C (ice-water bath). step1->step2 step3 Slowly add Vinylmagnesium bromide (1M solution in THF) dropwise. step2->step3 step4 Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. step3->step4 step5 Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C. step4->step5 step6 Extract the aqueous layer with Ethyl Acetate (3x). step5->step6 step7 Combine organic layers, wash with brine, dry over Na2SO4, and filter. step6->step7 step8 Concentrate the filtrate under reduced pressure to obtain crude product. step7->step8 end End: Purify by column chromatography step8->end

Caption: Workflow for Grignard Reaction of this compound.

Materials:

  • This compound

  • Vinylmagnesium bromide (1M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.

Procedure:

  • A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • The flask is cooled to 0°C using an ice-water bath.

  • Vinylmagnesium bromide solution is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is cooled back to 0°C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude tertiary allylic alcohol, which can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Nitration of this compound

This protocol describes the synthesis of nitro-substituted tetralones as precursors for tubulin-binding ligands.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Acetone

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • This compound is dissolved in acetone in a round-bottom flask and cooled to 0°C in an ice bath.

  • A pre-cooled mixture of concentrated H₂SO₄ and HNO₃ (nitrating mixture) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for 6 hours.

  • Upon completion (monitored by TLC), the reaction mixture is carefully poured over crushed ice and stirred.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by column chromatography on silica gel to separate the 5-nitro and 7-nitro isomers.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments.

References

Application Notes and Protocols: 6-Methoxy-1-tetralone in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone is a versatile bicyclic aromatic ketone that serves as a crucial starting material in the synthesis of a variety of biologically active compounds.[1] In the realm of anti-inflammatory drug development, it is a key precursor for the synthesis of chalcone-like derivatives, specifically 2-arylmethylene-6-methoxy-1-tetralones. These derivatives have garnered significant interest due to their potential to modulate inflammatory responses. The core anti-inflammatory mechanism of these compounds lies in their ability to inhibit the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine pivotal in the innate immune response.[2][3] Inhibition of MIF's tautomerase activity disrupts downstream signaling cascades, notably the NF-κB pathway, leading to a reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4]

These application notes provide a comprehensive guide to the synthesis of anti-inflammatory agents derived from this compound, along with detailed protocols for their in vitro evaluation.

Mechanism of Action: Inhibition of the MIF-NF-κB Signaling Pathway

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of Macrophage Migration Inhibitory Factor (MIF).[2] MIF is a pleiotropic cytokine that plays a critical role in various inflammatory diseases. By inhibiting the tautomerase activity of MIF, these small molecules effectively suppress the pro-inflammatory cascade.[2][4] This inhibition prevents MIF from activating its cell surface receptor, CD74, which in turn blocks the activation of the IKK complex. Consequently, the phosphorylation and subsequent degradation of IκB are prevented, keeping the transcription factor NF-κB (p50/p65) sequestered in the cytoplasm. This blockade of NF-κB translocation to the nucleus results in the downregulation of pro-inflammatory gene expression, leading to a decrease in the production of inflammatory cytokines like TNF-α and IL-6.[2][3]

MIF_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIF MIF CD74 CD74 Receptor MIF->CD74 Binding IKK IKK Complex CD74->IKK Activation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Release IkB p-IκB (Degradation) IkB_NFkB->IkB DNA DNA Binding & Gene Transcription NFkB->DNA Translocation Inhibitor This compound Derivative Inhibitor->MIF Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Expression Synthesis_Workflow start Start dissolve Dissolve this compound and aromatic aldehyde in ethanol. start->dissolve cool Cool the mixture in an ice bath. dissolve->cool add_base Add 10% NaOH solution dropwise with stirring. cool->add_base react Stir at room temperature for 4-6 hours. add_base->react monitor Monitor reaction progress by TLC. react->monitor quench Pour mixture into ice-water. monitor->quench acidify Acidify with concentrated HCl to form a precipitate. quench->acidify filter Collect the solid product by vacuum filtration and wash with cold water. acidify->filter end End filter->end

References

Application Notes and Protocols: 6-Methoxy-1-tetralone as a Precursor for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anticancer compounds derived from the versatile precursor, 6-methoxy-1-tetralone. This document includes detailed experimental protocols for the synthesis of various derivatives, including chalcones, tubulin polymerization inhibitors, and aromatase inhibitors. Furthermore, it outlines key biological assays for assessing their anticancer activity and provides insights into their mechanisms of action.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for the development of a diverse range of therapeutic agents.[1] Its rigid, bicyclic structure provides a valuable framework for the synthesis of compounds with specific three-dimensional orientations, enabling targeted interactions with biological macromolecules. In the field of oncology, derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis.[1] This document details the synthetic routes to produce these potent compounds and the methodologies to evaluate their efficacy.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the quantitative data on the anticancer activity of various compounds synthesized from this compound.

Table 1: Cytotoxicity of Tetralone-Based Chalcone Derivatives against MCF-7 Breast Cancer Cells [2]

Compound CodeR1R2R3Concentration (µg/mL)% Cell Survival
PMMDOCH₃OCH₃H15.6> 50
TMMD OCH₃ OCH₃ OCH₃ 15.6 52.33
HMMDOHOCH₃H15.6> 50

Table 2: In Vitro Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [3]

CompoundGI₅₀ (nM) vs. A549 Lung CancerGI₅₀ (nM) vs. KBvin Drug-ResistantTubulin Assembly IC₅₀ (µM)
6d 1.5 1.7 0.93
5f11-1.0
6b190-0.92
6c19-1.0
6e13-0.98
Paclitaxel2.0110-
Combretastatin A-4--0.96

Table 3: Aromatase Inhibitory Activity of Pyridyl-Substituted Tetralone Derivatives [4]

CompoundStructureRelative Aromatase Inhibitory Potency (Aminoglutethimide = 1)
(+)-12 5-OH substituted 2-(4-pyridylmethyl)-1-tetralone213
66-OH substituted (E)-2-(4-pyridylmethylene)-1-tetralone2.2

Experimental Protocols

Protocol 1: Synthesis of Tetralone-Based Chalcones

This protocol describes the synthesis of (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (a representative chalcone) via a Claisen-Schmidt condensation reaction.[2]

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and 3,4,5-trimethoxybenzaldehyde in 100 mL of ethanol with stirring.

  • Slowly add 10% NaOH solution to the mixture and continue stirring for 3 hours.

  • Allow the reaction mixture to stand undisturbed overnight.

  • Add 50 mL of 36% HCl and let the mixture rest for one day at 7°C.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the crude product from acetone to obtain the pure chalcone.

Protocol 2: Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

This protocol outlines the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines using a Buchwald-Hartwig coupling reaction.[3]

Materials:

  • 6-Methoxy-1,2,3,4-tetrahydroquinoline

  • Aryl halide (e.g., phenyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Celite

  • Toluene/tert-Butanol solvent mixture

Procedure:

  • To a microwave vial, add 6-methoxy-1,2,3,4-tetrahydroquinoline, the aryl halide, Cs₂CO₃, Pd(OAc)₂, X-Phos, and Celite.

  • Add the toluene/tert-butanol solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes under a nitrogen atmosphere.

  • After cooling, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline.

Protocol 3: Synthesis of Pyridyl-Substituted Tetralones

This protocol describes the synthesis of (E)-2-(4-pyridylmethylene)-6-methoxy-1-tetralone via an aldol (B89426) condensation.[4]

Materials:

Procedure:

  • Dissolve this compound and 4-pyridinecarboxaldehyde in the chosen solvent.

  • Add the base catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well microplate

  • Synthesized compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay determines the effect of compounds on the polymerization of tubulin into microtubules.[7][8]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Synthesized compound (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

  • Half-area 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 10% glycerol on ice.

  • Prepare 10x concentrated solutions of the test compounds and controls in General Tubulin Buffer.

  • Pre-warm the microplate reader to 37°C.

  • In a pre-warmed 96-well plate, add 10 µL of the 10x compound solution or control.

  • Initiate the polymerization by adding 90 µL of the cold tubulin solution containing 1 mM GTP to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

Protocol 6: Aromatase Inhibition Assay

This assay measures the ability of compounds to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis.[9]

Materials:

  • Human recombinant aromatase (CYP19A1) or human placental microsomes

  • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

  • NADPH

  • Aromatase Assay Buffer

  • Synthesized compound (dissolved in a suitable solvent)

  • Selective aromatase inhibitor (e.g., letrozole) as a positive control

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures containing aromatase, NADPH, and the test compound at various concentrations in Aromatase Assay Buffer. Include a no-inhibitor control and a positive control.

  • Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate for a specific time (e.g., 15-60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong acid).

  • Extract the released ³H₂O from the unreacted substrate using a solvent extraction method.

  • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

  • Calculate the percentage of aromatase inhibition for each compound concentration relative to the no-inhibitor control.

Visualization of Pathways and Workflows

Signaling Pathways

Derivatives of this compound can interfere with various signaling pathways crucial for cancer cell survival and proliferation. For instance, some derivatives have been shown to inhibit the c-Met/p-AKT/NF-κB signaling pathway, leading to apoptosis and reduced cell migration.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects 6-Methoxy-1-tetralone_Derivative 6-Methoxy-1-tetralone_Derivative c-Met c-Met 6-Methoxy-1-tetralone_Derivative->c-Met Inhibits Apoptosis Apoptosis 6-Methoxy-1-tetralone_Derivative->Apoptosis Induces AKT AKT c-Met->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates NFkB NF-κB pAKT->NFkB Activates Proliferation_Migration Proliferation & Migration pAKT->Proliferation_Migration Promotes Gene_Expression Gene Expression (MMP2, MMP9) NFkB->Gene_Expression Promotes Gene_Expression->Proliferation_Migration Leads to

Caption: Inhibition of the c-Met/p-AKT/NF-κB pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of anticancer compounds from this compound is depicted below.

G Start This compound Synthesis Chemical Synthesis (e.g., Condensation, Coupling) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Derivatives Anticancer Compound Derivatives InVitro In Vitro Biological Evaluation Derivatives->InVitro Purification->Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization, Aromatase Inhibition) InVitro->Mechanism Data Data Analysis & SAR Cytotoxicity->Data Mechanism->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for drug discovery.

Logical Relationship: Targeting Tubulin Dynamics

Tubulin inhibitors derived from this compound disrupt microtubule dynamics, a process essential for cell division. This disruption leads to mitotic arrest and ultimately apoptosis in cancer cells.

G Compound This compound Derivative (Tubulin Inhibitor) Tubulin Tubulin Dimers Compound->Tubulin Binds to Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Compound->Dynamics Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerize into Microtubules->Dynamics Mitosis Mitosis (Cell Division) Dynamics->Mitosis Essential for Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of tubulin inhibitors.

References

Application Notes and Protocols: The Role of 6-Methoxy-1-tetralone in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone is a key chemical intermediate and a privileged scaffold in the discovery and development of novel therapeutics for Central Nervous System (CNS) disorders.[1][2][3] Its rigid, bicyclic structure provides a versatile platform for the synthesis of a diverse range of compounds that can interact with various biological targets implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides detailed application notes on the utility of this compound in CNS drug discovery, along with specific experimental protocols for the synthesis and evaluation of its derivatives.

Application Notes

The tetralone core, particularly the 6-methoxy substituted variant, serves as a foundational building block for compounds targeting key pathological pathways in neurodegeneration.[1][2] Its derivatives have been investigated for several critical CNS-related activities:

  • Inhibition of Cholinesterases: Derivatives of this compound have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Modulation of Monoamine Oxidase B (MAO-B): The tetralone scaffold has been successfully utilized to develop potent and selective inhibitors of MAO-B.[5] This enzyme's activity is elevated in the brains of patients with Alzheimer's and Parkinson's disease, contributing to oxidative stress and neurodegeneration.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Certain tetralone derivatives have shown the potential to inhibit the self-induced aggregation of Aβ peptides, a crucial step in plaque formation.[4]

  • Neuroprotection: Beyond specific enzyme inhibition, derivatives have demonstrated neuroprotective effects against Aβ-induced cytotoxicity in cellular models, suggesting a broader potential to preserve neuronal integrity.[4]

The versatility of the this compound scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[3][6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various tetralone derivatives and related compounds against key CNS targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Compound IDTargetIC50 (µM)Ki (µM)Inhibition TypeReference
3f (α,β-unsaturated tetralone derivative) AChE0.045 ± 0.02--[4]
Tacrine (B349632) AChE (venom)0.0310.013Mixed[7]
Tacrine BChE (human serum)0.02560.012Mixed[7]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity

Compound IDTargetIC50 (µM)Ki (µM)Inhibition TypeReference
3f (α,β-unsaturated tetralone derivative) MAO-B0.88 ± 0.12--[4]
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-B0.0045--[5]
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-A0.024--[5]

Table 3: Amyloid-Beta (Aβ) Aggregation Inhibition

Compound IDAssayInhibition (%)Concentration (µM)Reference
3f (α,β-unsaturated tetralone derivative) Disassembly of self-induced Aβ fibrils78.2 ± 4.8-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common one-pot synthesis method.[8][9][10]

Materials:

  • Anisole (B1667542)

  • Acylating agent (e.g., 4-chlorobutyryl chloride or 4-bromobutyryl chloride)

  • Lewis acid (e.g., Aluminum trichloride, AlCl3)

  • Solvent (e.g., Dichloroethane)

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Isopropanol (B130326)

Procedure:

  • In a three-necked reaction flask, add the solvent (e.g., 500ml of dichloroethane) and anisole (e.g., 100g).

  • Cool the mixture to approximately 0°C.

  • Slowly add the Lewis acid (e.g., 300g of aluminum trichloride) and stir for 30 minutes.

  • Slowly add the acylating agent (e.g., 150g of 4-chlorobutyryl chloride) dropwise over about 2-2.5 hours.

  • After the addition is complete, incubate the reaction for 1 hour at the same temperature.

  • Raise the temperature to 80-90°C and maintain for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 1000 ml of ice water while stirring.

  • Allow the mixture to stand, then separate the aqueous layer.

  • Extract the aqueous layer with the solvent (e.g., 200ml of dichloroethane).

  • Combine the organic layers and wash with water.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a solvent mixture (e.g., isopropanol and petroleum ether) to obtain high-purity this compound.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of buffer to the control wells and 25 µL of a known inhibitor (e.g., Tacrine) to the positive control wells.

  • Add 25 µL of the AChE solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding 50 µL of DTNB solution to each well, followed by 75 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes at 1-minute intervals.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the inhibition of MAO-B activity using a fluorometric or spectrophotometric method.[12][13]

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (B1673886), the substrate

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black for fluorescence)

  • Fluorescence or UV-Vis microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the MAO-B enzyme.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the enzyme solution to the wells and incubate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, kynuramine.

  • The oxidation of kynuramine by MAO-B produces 4-hydroxyquinoline, which can be measured.

  • For fluorescence detection, measure the emission at ~400 nm with excitation at ~310 nm. For spectrophotometric detection, monitor the change in absorbance.

  • Calculate the reaction rates and determine the percent inhibition and IC50 values as described in the AChE assay protocol.

Protocol 4: Amyloid-Beta (Aβ1-42) Aggregation Inhibition Assay (Thioflavin T Method)

This assay uses the fluorescent dye Thioflavin T (ThT) to monitor the formation of Aβ fibrils.[14][15]

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT) solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), then removing the solvent to form a peptide film, and finally resuspending in a buffer like PBS to a desired concentration (e.g., 100 µM).

  • In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

  • Add ThT solution to each well.

  • Incubate the plate at 37°C with continuous gentle shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) with excitation at ~450 nm and emission at ~485 nm.

  • Plot the fluorescence intensity against time to obtain aggregation curves.

  • The inhibition of aggregation can be quantified by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the test compound to the control (Aβ1-42 alone).

Protocol 5: Neuroprotection Assay using PC12 Cells

This cell-based assay evaluates the ability of compounds to protect neuronal cells from Aβ-induced toxicity.[8][10][16]

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Aβ1-42 peptide, pre-aggregated to form oligomers or fibrils

  • Test compounds dissolved in a cell culture compatible solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plate

Procedure:

  • Seed PC12 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specific period (e.g., 1-2 hours).

  • Add the pre-aggregated Aβ1-42 peptide to the wells to induce toxicity.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. Higher absorbance indicates greater cell viability and thus a neuroprotective effect of the test compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_purification Purification Anisole Anisole Reaction_Step_1 Friedel-Crafts Acylation (Lewis Acid, 0°C) Anisole->Reaction_Step_1 Acylating_Agent Acylating Agent (e.g., 4-chlorobutyryl chloride) Acylating_Agent->Reaction_Step_1 Reaction_Step_2 Intramolecular Cyclization (80-90°C) Reaction_Step_1->Reaction_Step_2 Intermediate Workup Aqueous Workup & Extraction Reaction_Step_2->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

CNS_Drug_Discovery_Logic cluster_derivatization Chemical Modification cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold This compound Scaffold Derivatization Synthesis of Analog Library Scaffold->Derivatization AChE_Assay AChE Inhibition Assay Derivatization->AChE_Assay MAOB_Assay MAO-B Inhibition Assay Derivatization->MAOB_Assay Abeta_Assay Aβ Aggregation Assay Derivatization->Abeta_Assay Neuroprotection_Assay Neuroprotection Assay (PC12 cells) Derivatization->Neuroprotection_Assay SAR Structure-Activity Relationship (SAR) AChE_Assay->SAR MAOB_Assay->SAR Abeta_Assay->SAR Neuroprotection_Assay->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound for CNS Disorders ADMET->Lead_Compound

Logic of this compound in CNS drug discovery.

Alzheimer_Pathway cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta Aβ Monomers Abeta_Aggregates Aβ Aggregates (Oligomers, Fibrils) Abeta->Abeta_Aggregates Plaques Senile Plaques Abeta_Aggregates->Plaques Neurodegeneration Neurodegeneration Plaques->Neurodegeneration ACh_Deficit Acetylcholine Deficit ACh_Deficit->Neurodegeneration Oxidative_Stress Oxidative Stress Oxidative_Stress->Neurodegeneration Tetralone_Derivative This compound Derivative Tetralone_Derivative->Abeta_Aggregates Inhibits Aggregation Tetralone_Derivative->ACh_Deficit Inhibits AChE Tetralone_Derivative->Oxidative_Stress Inhibits MAO-B Tetralone_Derivative->Neurodegeneration Neuroprotection

Therapeutic targets in Alzheimer's disease.

References

Application Notes and Protocols: Nitration of 6-Methoxy-1-tetralone for the Synthesis of Tubulin Binding Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle, making it a key target for anticancer drug development.[1][3] Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, forming the basis of many successful chemotherapeutic agents.[2][3] Among the various binding sites on tubulin, the colchicine (B1669291) binding site is a particularly attractive target for the development of novel tubulin polymerization inhibitors.[4][5][6]

6-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a valuable precursor in the synthesis of a wide range of biologically active molecules.[7] Its nitrated derivatives, specifically 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer, are key intermediates in the synthesis of potent tubulin binding ligands.[7] This document provides detailed protocols for the nitration of this compound and summarizes the importance of this chemical transformation in the generation of compounds with potential therapeutic applications.

Data Presentation

Table 1: Methodologies for the Nitration of Substituted 1-Tetralones
EntrySubstrateNitrating Agent/SolventConditionsProduct(s)Yield (%)Reference
1This compoundH₂SO₄/HNO₃ in Acetone (B3395972)0°C, 6 hours7-Nitro and 5-Nitro isomers30 and 35[7]
2This compoundHNO₃/AcOH in Ac₂O0°C for 20 min, then ambient temp. for 20 h5-Nitro isomer33[7]
35-Methoxy-1-tetraloneCu(NO₃)₂ / Ac₂O in Et₂ORoom temperature6-Nitro and 8-Nitro isomers1:1 ratio[7]
41-TetraloneFuming HNO₃Below 8°C7-Nitro isomerExclusive product[7]
51-TetraloneTFAA/Ammonium Nitrate in DCMIce/NaCl bath7-Nitro isomer58[7]
65-Hydroxy-1-tetraloneHNO₃ in AcOHRoom temperature6-Nitro and 6,8-Dinitro isomers47 and 19[7]
Table 2: Biological Activity of Structurally Related Tubulin Inhibitors
CompoundDescriptionAssayIC₅₀/GI₅₀Reference
Compound 4aN-aryl 1,2,3,4-tetrahydroquinolineTubulin assembly inhibition0.85 µM[4]
Compound 4aN-aryl 1,2,3,4-tetrahydroquinolineCytotoxicity (various cell lines)16-20 nM[4]
Compound 6dN-aryl-6-methoxy-1,2,3,4-tetrahydroquinolineCytotoxicity (A549, KB, KBvin, DU145)1.5-1.7 nM[8]
Compounds 6b–6e, 5fN-aryl-6-methoxy-1,2,3,4-tetrahydroquinolineTubulin assembly inhibition0.92-1.0 µM[8]
Analogue G132-aryl-4-amide-quinoline derivativeTubulin polymerization inhibition13.5 µM[3]
Analogue G132-aryl-4-amide-quinoline derivativeAntiproliferative activity0.65-0.90 µM[3]
Compound 3d2-Anilino TriazolopyrimidineTubulin polymerization inhibition0.45 µM[5]
Compound 3d2-Anilino TriazolopyrimidineCytotoxicity (HeLa, A549, HT-29)30-43 nM[5]

Experimental Protocols

Protocol 1: Nitration of this compound using H₂SO₄/HNO₃ in Acetone[7]

Objective: To synthesize 6-methoxy-7-nitro-1-tetralone and 6-methoxy-5-nitro-1-tetralone.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Acetone

  • Ice bath

  • Standard laboratory glassware

  • Column chromatography setup (Silica gel)

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid to the reaction mixture.

  • Maintain the temperature at 0°C and continue stirring for 6 hours.

  • After the reaction is complete, carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the 7-nitro and 5-nitro isomers.

Expected Outcome:

  • Isolation of 6-methoxy-7-nitro-1-tetralone (Yield: ~30%) and 6-methoxy-5-nitro-1-tetralone (Yield: ~35%).

Protocol 2: Nitration of this compound using HNO₃/AcOH in Ac₂O[7]

Objective: To synthesize 6-methoxy-5-nitro-1-tetralone.

Materials:

  • This compound

  • Nitric Acid (HNO₃)

  • Acetic Acid (AcOH)

  • Acetic Anhydride (Ac₂O)

  • Ice bath

  • Standard laboratory glassware

  • Chromatography setup for purification

Procedure:

  • Dissolve this compound in acetic anhydride.

  • Cool the mixture to 0°C in an ice bath.

  • Add a mixture of nitric acid and acetic acid dropwise to the solution while stirring.

  • Stir the reaction at 0°C for 20 minutes.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 20 hours.

  • Perform an aqueous workup to isolate the crude product.

  • Purify the product via chromatographic methods.

Expected Outcome:

  • Isolation of 6-methoxy-5-nitro-1-tetralone with a yield of approximately 33%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration isomers Nitro-isomers (5-nitro and 7-nitro) nitration->isomers purification Chromatographic Purification isomers->purification ligand_synthesis Further Synthetic Modifications purification->ligand_synthesis final_ligand Tubulin Binding Ligand ligand_synthesis->final_ligand tubulin_assay Tubulin Polymerization Assay final_ligand->tubulin_assay cell_assay Cytotoxicity Assays (e.g., MTT, SRB) tubulin_assay->cell_assay mechanism_studies Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis Assays) cell_assay->mechanism_studies

Caption: Synthetic and evaluation workflow for tubulin binding ligands.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization disruption Disruption of Microtubule Dynamics microtubule->tubulin Depolymerization ligand Tubulin Binding Ligand (e.g., Colchicine Site Agent) ligand->tubulin Binds to free dimers spindle_defect Mitotic Spindle Defects disruption->spindle_defect cell_cycle_arrest G2/M Phase Cell Cycle Arrest spindle_defect->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of tubulin depolymerizing agents.

References

Application Notes and Protocols: Isopropylation of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isopropylation of 6-methoxy-1-tetralone, a reaction often utilized in the synthesis of bioactive terpenoid compounds. The primary method detailed is a direct Friedel-Crafts alkylation using 2-propanol and polyphosphoric acid (PPA), which introduces isopropyl groups onto the aromatic ring of the tetralone.

Data Presentation

The isopropylation of this compound using 2-propanol and polyphosphoric acid can yield a mixture of products, primarily mono- and di-isopropylated tetralones. The distribution of these products is highly dependent on the reaction temperature and duration. Below is a summary of reported yields under different conditions.

Table 1: Product Yields from the Isopropylation of this compound [1]

ProductStructureReaction ConditionsYield (%)
5,7-Diisopropyl-6-methoxy-1-tetraloneIsopropyl groups at C5 and C775-78 °C, 5 hours10
Mono-isopropylated tetralone (unspecified isomer)Single isopropyl group75-78 °C, 5 hours20
7-Isopropyl-6-methoxy-1-tetraloneIsopropyl group at C775-78 °C, 5 hours32
7-Isopropyl-6-methoxy-1-tetraloneIsopropyl group at C7100-110 °C, 10 hours56

Experimental Protocols

The following protocols are based on established laboratory procedures for the isopropylation of this compound.[1][2]

Protocol 1: Synthesis of Mono- and Di-isopropylated 6-Methoxy-1-tetralones at 75-78 °C

This protocol aims to produce a mixture of mono- and di-isopropylated products.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Glassware for column chromatography

Procedure:

  • Preheat a solution of polyphosphoric acid (12.00 g) and 2-propanol (1 mL) to 75-78 °C in a round-bottom flask with stirring.[1]

  • Add this compound (0.51 g, 2.84 mmol) portion-wise to the preheated solution, maintaining the temperature at 75-78 °C.[1]

  • Once the addition is complete, heat the resulting brown solution under reflux for 5 hours.[1][2]

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate (9:1) solvent system.[1][2]

  • After completion, cool the reaction mixture to room temperature and dilute it with water (15 mL).[2]

  • Extract the aqueous mixture with chloroform (30 mL).[2]

  • Wash the organic extract with a 5% aqueous solution of NaHCO₃ (8 mL) and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain a dark oil.[1][2]

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate (e.g., starting with 98:2 n-hexane:EtOAc) to isolate the different products.[1]

Protocol 2: Selective Synthesis of 7-Isopropyl-6-methoxy-1-tetralone at 100-110 °C

This protocol is optimized for the synthesis of the mono-isopropylated product.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 10 hours.[1]

  • Follow the work-up and purification steps (5-9) as described in Protocol 1. This procedure is reported to yield primarily 7-isopropyl-6-methoxy-1-tetralone.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isopropylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Preheat PPA and 2-Propanol (75-78°C or 100-110°C) B Add this compound A->B C Heat under Reflux (5 or 10 hours) B->C D Cool and Quench with Water C->D E Extract with Chloroform D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Products H->I

Caption: Workflow for the isopropylation of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between reaction conditions and the resulting products in the isopropylation of this compound.

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactants This compound + 2-Propanol + PPA Cond1 75-78°C 5 hours Reactants->Cond1 Cond2 100-110°C 10 hours Reactants->Cond2 Prod1 Mixture of Mono- and Di-isopropylated Products Cond1->Prod1 Leads to Prod2 Predominantly 7-Isopropyl-6-methoxy-1-tetralone Cond2->Prod2 Leads to

References

Troubleshooting & Optimization

Technical Support Center: 6-Methoxy-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of anisole (B1667542) with 4-chlorobutyryl chloride or a similar acylating agent, followed by an intramolecular Friedel-Crafts alkylation (cyclization). This one-pot synthesis is favored due to readily available and inexpensive starting materials.[1][2]

Q2: What are the critical parameters affecting the yield and purity of this compound in the Friedel-Crafts synthesis?

A2: The key parameters to control for optimal yield and purity are:

  • Anhydrous Conditions: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent catalyst deactivation.

  • Reaction Temperature: The initial acylation step is typically carried out at a low temperature (0-15°C) to minimize the formation of undesired isomers. The subsequent cyclization step requires heating (e.g., 80-100°C).[2]

  • Rate of Reagent Addition: Slow, controlled addition of the acylating agent is crucial to prevent side reactions and the formation of isomers.[2]

  • Purity of Reagents: The purity of anisole, the acylating agent, and the Lewis acid can significantly impact the reaction outcome.

Q3: What are some common side products in this synthesis?

A3: The primary side products are isomers of this compound, which can arise from the acylation of anisole at the ortho position instead of the desired para position. However, due to the steric hindrance of the methoxy (B1213986) group, the para-substituted product is predominantly formed, especially at lower temperatures. Other potential byproducts can include polymeric materials and unreacted starting materials.

Q4: How can I purify the crude this compound?

A4: The crude product can be purified by several methods:

  • Solvent Refining/Recrystallization: This is a common method for purification. Effective solvent systems include mixtures of isopropanol (B130326) and petroleum ether, or ethyl acetate (B1210297) and petroleum ether.[2]

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexanes.[3]

  • Distillation: Vacuum distillation can also be used for purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by water.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handle hygroscopic reagents like AlCl₃ in a glove box or under an inert atmosphere.
Inactive Catalyst: The Lewis acid may be old or has been improperly stored.Use a fresh, unopened container of the Lewis acid catalyst.
Incomplete Reaction: Insufficient reaction time or temperature for the cyclization step.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the heating period. Ensure the reaction temperature for the cyclization step is maintained within the optimal range (e.g., 80-100°C).[2]
Product is an Oil and Does Not Crystallize Presence of Impurities: Oily impurities can inhibit crystallization.Try to purify a small sample by column chromatography to see if a solid product can be obtained. If so, purify the bulk material using chromatography. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding the oil with a previously obtained crystal of this compound can also initiate crystallization.
Inappropriate Solvent for Crystallization: The chosen solvent system may not be suitable for inducing crystallization.Experiment with different solvent systems for recrystallization. Good starting points are mixtures of a solvent in which the product is soluble (e.g., isopropanol, ethyl acetate) and a solvent in which it is less soluble (e.g., petroleum ether, hexane).[2]
Formation of Multiple Products (Observed by TLC/NMR) Incorrect Reaction Temperature: The initial acylation was performed at too high a temperature, leading to the formation of isomers.Maintain a low temperature (0-15°C) during the addition of the acylating agent to favor para-acylation.[2]
Rapid Addition of Reagents: Adding the acylating agent too quickly can lead to localized overheating and side reactions.Add the acylating agent dropwise over a prolonged period (e.g., 2-2.5 hours) with efficient stirring.[2]
Difficulty in Work-up (e.g., Emulsion Formation) Incomplete Quenching of the Reaction: Residual reactive species can lead to emulsions during the aqueous work-up.Ensure the reaction is completely quenched by slowly and carefully adding it to ice water with vigorous stirring.
Insufficient Acidification: If the aqueous layer is not sufficiently acidic, aluminum salts may precipitate and contribute to emulsion formation.After quenching, ensure the aqueous layer is acidic by adding concentrated hydrochloric acid.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Reagents/Catalyst Solvent Reaction Time Temperature Yield (%) Reference
One-Pot Friedel-Crafts Anisole, 4-Chlorobutyryl ChlorideAluminum ChlorideDichloroethaneAcylation: 1h, Cyclization: 6-8hAcylation: 0°C, Cyclization: 80-90°C~85%[1][2]
Eaton's Reagent Methyl 4-(3-methoxyphenyl)butanoateEaton's Reagent (P₂O₅ in MeSO₃H)Dichloroethane2h75°C91%[3]

Experimental Protocols

Protocol 1: One-Pot Friedel-Crafts Synthesis from Anisole

This protocol is adapted from a high-yield, one-pot synthesis method.[1][2]

Materials:

  • Anisole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloroethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Isopropanol

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous dichloroethane (500 mL) and anisole (100 g).

  • Cool the flask to approximately 0°C in an ice-salt bath.

  • Slowly add anhydrous aluminum chloride (300 g) to the stirred solution. Stir the mixture for 30 minutes at 0°C.

  • Slowly add 4-chlorobutyryl chloride (150 g) dropwise over 2-2.5 hours, maintaining the temperature at 0-15°C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional hour.

  • Gradually raise the temperature to 80-90°C and maintain it for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 1000 mL of ice water while stirring vigorously.

  • Separate the organic layer. Extract the aqueous layer with dichloroethane (2 x 200 mL).

  • Combine the organic layers and wash with water (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude product in isopropanol (80 mL) and add n-hexane (100 mL). Cool to 0°C to induce crystallization.

  • Filter the precipitated solid and dry to obtain this compound.

Mandatory Visualization

experimental_workflow start Start: Anhydrous Setup reagents Add Anisole and Dichloroethane start->reagents cool Cool to 0°C reagents->cool add_alcl3 Add AlCl₃ cool->add_alcl3 add_acyl_chloride Slowly add 4-Chlorobutyryl Chloride (0-15°C) add_alcl3->add_acyl_chloride stir_cold Stir at 0-15°C add_acyl_chloride->stir_cold heat Heat to 80-90°C (Cyclization) stir_cold->heat workup Work-up: Quench with Ice Water, Extract with Dichloroethane heat->workup purify Purification: Recrystallization or Column Chromatography workup->purify product Product: This compound purify->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield of This compound moisture Moisture Contamination? low_yield->moisture catalyst Inactive Catalyst? low_yield->catalyst reaction_conditions Suboptimal Reaction Conditions? low_yield->reaction_conditions solution_moisture Solution: Use anhydrous reagents and dry glassware. moisture->solution_moisture solution_catalyst Solution: Use fresh catalyst. catalyst->solution_catalyst solution_conditions Solution: Optimize temperature and reaction time. Monitor with TLC. reaction_conditions->solution_conditions

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Common impurities in 6-Methoxy-1-tetralone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Methoxy-1-tetralone. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. They can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of precursors such as anisole (B1667542) and the acylating agent (e.g., succinic anhydride (B1165640) or 4-halobutyryl chloride) may be present.

    • Isomeric Impurities: During the Friedel-Crafts acylation of anisole, positional isomers can be formed. The most common are 7-Methoxy-1-tetralone and, to a lesser extent, 8-Methoxy-1-tetralone. A Chinese patent suggests that the isomer content can be as high as 8.9% if the reaction conditions are not carefully controlled.[1]

    • Reaction Byproducts: Dehydrogenation of the tetralone ring can lead to the formation of 6-methoxy-1-naphthol. Additionally, other byproducts from side reactions inherent to the Friedel-Crafts reaction may be present.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps are common. These can include dichloroethane, ethyl acetate, hexane, isopropanol, and others mentioned in synthetic procedures.[1]

  • Degradation Products: this compound can be susceptible to oxidation and other degradation pathways, especially if not stored properly. One known impurity that is difficult to separate is a compound with a ketone group at the 4-position.

Q2: How can I identify the specific impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for separating this compound from its isomers and other non-volatile impurities. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, including residual solvents and some process-related impurities. The mass fragmentation patterns can help in the structural elucidation of unknown impurities. The stereochemistry of isomers can influence the fragmentation patterns in EI-MS.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, especially when they are present in significant quantities or after isolation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of functional groups that differ from the main compound, for example, the hydroxyl group in 6-methoxy-1-naphthol.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis and purification of this compound.

Analytical Troubleshooting

Issue 1: In HPLC analysis, I am seeing co-eluting peaks or poor resolution between this compound and its isomers.

  • Question: How can I improve the separation of isomeric impurities in my HPLC method?

  • Answer: Achieving baseline separation of positional isomers can be challenging. Here are several strategies to improve resolution:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.

    • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or vice-versa) can alter the selectivity of the separation, as methanol has different interactions with the stationary phase and analytes.

    • Adjust pH: The pH of the mobile phase can influence the ionization state of acidic silanol (B1196071) groups on the column, which can affect peak shape and selectivity.[4] Ensure your mobile phase pH is at least 2 pH units away from the pKa of your analytes.

    • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. While C18 is a common choice, a phenyl-hexyl or a biphenyl (B1667301) phase may offer different selectivity for aromatic isomers due to π-π interactions. For particularly difficult separations, specialized columns like those with fluoro-phenyl phases have shown success in separating other isomers.

    • Reduce Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

dot

HPLC_Troubleshooting_Isomer_Separation cluster_troubleshooting Troubleshooting Steps start Poor Isomer Separation optimize_mp Optimize Mobile Phase Vary organic/aqueous ratio Change organic modifier (ACN/MeOH) Adjust pH start->optimize_mp Start here resolution Adequate Resolution? optimize_mp->resolution change_sp Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl, Fluoro-Phenyl) change_sp->resolution adjust_temp Adjust Temperature (e.g., lower temperature) adjust_temp->resolution resolution->change_sp No resolution->adjust_temp No end Successful Separation resolution->end Yes Recrystallization_Workflow cluster_recrystallization Recrystallization Process start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to crystallize hot_filtration->cool collect Collect crystals by filtration cool->collect wash_dry Wash with cold solvent and dry collect->wash_dry end Pure this compound wash_dry->end

References

Optimizing reaction conditions for 6-Methoxy-1-tetralone synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methoxy-1-tetralone Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective method for synthesizing this compound is the intramolecular Friedel-Crafts acylation.[1] This typically involves the cyclization of a derivative of 4-phenylbutanoic acid, such as 4-(m-methoxyphenyl)butanoic acid or its corresponding acyl chloride. Key reagents that facilitate this cyclization include strong Lewis acids like aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[2][3][4]

Q2: How do I select the optimal catalyst for my reaction?

A2: The choice of catalyst depends on your starting material, desired reaction conditions, and scale.

  • Aluminum Chloride (AlCl₃): A traditional, highly active Lewis acid, often used when starting from an acyl chloride.[5] It is effective but requires strictly anhydrous conditions and careful handling. A significant molar excess may be necessary to achieve good yields in a reasonable time.[6]

  • Eaton's Reagent or Polyphosphoric Acid (PPA): These are excellent choices for direct cyclization of the corresponding carboxylic acid, offering a greener approach by avoiding the need to prepare an acyl chloride.[2][5] Eaton's reagent often gives high yields at moderately elevated temperatures.[2]

  • Milder Lewis Acids: For sensitive substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered, although they may require more forcing conditions.[5][7]

  • Solid Acid Catalysts: For environmentally friendlier and recyclable options, solid acid catalysts like zeolites can be employed.[5]

Q3: What is the ideal temperature for the synthesis?

A3: The optimal temperature is highly dependent on the chosen catalyst and synthetic route.

  • With Aluminum Chloride: A two-stage temperature profile is often employed. The initial acylation step is conducted at a low temperature, typically between 0°C and 15°C, to control selectivity.[4] This is followed by raising the temperature to 80-100°C to drive the intramolecular cyclization to completion.[3][4]

  • With Eaton's Reagent: The reaction is typically run at a constant elevated temperature, for instance, 75°C for about 2 hours.[2][8]

  • With PPA: Isopropylation reactions on this compound using PPA show that temperatures between 75-110°C are effective, suggesting a similar range for the cyclization itself.[9]

Q4: Can I monitor the reaction's progress?

A4: Yes, monitoring the reaction is crucial for optimization. You can take small aliquots from the reaction mixture, quench them with water, and extract the organic components for analysis.[6] Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Infrared (IR) spectroscopy can be used. For IR spectroscopy, you would look for the disappearance of the acid chloride carbonyl peak (around 1786 cm⁻¹) and the appearance of the tetralone carbonyl peak (around 1701 cm⁻¹).[6]

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction has failed or resulted in a very low yield. What are the common causes?

    • A: Several factors could be responsible:

      • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure your catalyst is fresh and that all glassware and solvents are rigorously dried before use.

      • Insufficient Catalyst: Some methods require a stoichiometric excess of the catalyst to achieve a good yield. For instance, a 100% molar excess of AlCl₃ is recommended in some procedures.[6]

      • Incorrect Temperature: If the temperature is too low during the cyclization step, the reaction may not proceed. Conversely, if it is too high, it could lead to degradation. Adhere to the temperature profiles outlined in the protocol.[3][4]

      • Reaction Time: The reaction may not have had enough time to reach completion. A duration of 3-3.5 hours after the initial addition is suggested for some AlCl₃ methods.[6]

Problem: Formation of Multiple Isomers or Side Products

  • Q: My final product is impure, containing significant side products. How can I improve selectivity?

    • A: Isomer formation is a common issue in Friedel-Crafts reactions.

      • Control Temperature: Lowering the temperature during the initial addition of the acylating agent can significantly improve regioselectivity, favoring the desired para-substituted product.[5]

      • Slow Reagent Addition: Adding the acylating agent slowly and maintaining a low temperature ensures that local concentrations do not build up, which can help minimize side reactions.[3]

      • Catalyst Choice: Employing a bulkier Lewis acid catalyst can sterically hinder acylation at the ortho position, thus increasing the para-isomer yield.[5]

Problem: Difficult Product Isolation and Purification

  • Q: The workup procedure is problematic, and purifying the crude product is challenging. What can I do?

    • A: A careful workup is essential for obtaining a pure product.

      • Quenching: When using AlCl₃, the reaction must be quenched carefully by slowly adding the mixture to ice water. This is a highly exothermic process and must be done with caution.[3][6]

      • Washes: After extraction, wash the organic layer sequentially with a dilute acid (e.g., 5% HCl) and a base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and acidic/basic impurities.[6]

      • Purification Method: The crude product, often a brownish oil or solid, can be purified by vacuum distillation or recrystallization.[6] A solvent system like ethyl acetate (B1210297) and petroleum ether or isopropanol (B130326) and n-hexane has been shown to be effective for recrystallization, yielding a high-purity white solid.[4]

Data Presentation: Reaction Condition Comparison

The table below summarizes various reported conditions for the synthesis of this compound.

CatalystStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ Anisole + 4-chlorobutyryl chlorideDichloroethane0°C, then 80-90°C1 h, then 6-8 h~86%[3][4]
Eaton's Reagent Methyl 4-(3-methoxyphenyl)butanoateDichloroethane75°C2 h91%[2]
AlCl₃ (4-methoxyphenyl)acetyl chloride + EthyleneDichloromethaneDry ice/acetone, then RT~3.5 h60-68%[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis using Aluminum Chloride [3][4]

  • Setup: In a three-necked flask under a nitrogen atmosphere, add dichloroethane and anisole.

  • Catalyst Addition: Cool the flask to approximately 0°C in an ice bath. Slowly add anhydrous aluminum trichloride (B1173362) (AlCl₃) portion-wise while stirring. Stir the resulting suspension for 30 minutes.

  • Acylation: Slowly add 4-chlorobutyryl chloride dropwise over 2-2.5 hours, maintaining the temperature at 0°C.

  • Cyclization: After the addition is complete, allow the mixture to stir at 0°C for another hour. Subsequently, raise the temperature to 80-90°C and maintain it for 6-8 hours.

  • Workup: Cool the reaction to room temperature and slowly pour it into a beaker containing ice water with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with dichloroethane. Combine the organic layers and wash with water.

  • Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain high-purity this compound.

Protocol 2: Synthesis using Eaton's Reagent [2]

  • Setup: In a flask under a nitrogen atmosphere, dissolve methyl 4-(3-methoxyphenyl)butanoate in dichloroethane.

  • Reagent Addition: Slowly add Eaton's reagent to the stirred solution.

  • Reaction: Heat the resulting mixture to 75°C and stir for 2 hours.

  • Workup: Allow the reaction to cool to room temperature, then pour it over an ice-water mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts and wash them successively with brine and water.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting brownish oil by column chromatography (silica gel, ethyl acetate-hexanes) to yield this compound as a yellowish oil.

Visualizations

Below are diagrams illustrating the general experimental workflow and a troubleshooting guide for the synthesis.

G cluster_workflow General Synthesis Workflow start_end start_end process process io io decision decision issue issue start Start reagents Combine Starting Materials & Solvent start->reagents catalyst Add Catalyst (Low Temp) reagents->catalyst cyclize Heat for Cyclization catalyst->cyclize quench Quench Reaction (Ice Water) cyclize->quench extract Extract & Wash quench->extract purify Dry & Purify (Distillation/Recrystallization) extract->purify product Final Product purify->product

Caption: General workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Decision Tree start_end start_end process process decision decision issue issue solution solution start Reaction Complete check_yield Check Yield start->check_yield low_yield Low check_yield->low_yield  Low good_yield Acceptable check_yield->good_yield Acceptable   check_reagents Check Catalyst Activity & Anhydrous Conditions low_yield->check_reagents check_stoichiometry Verify Catalyst Stoichiometry low_yield->check_stoichiometry check_conditions Review Temp/Time low_yield->check_conditions check_purity Check Purity (TLC/GC) good_yield->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure check_temp_control Slow Addition? Low Temp? impure->check_temp_control optimize_workup Optimize Workup & Purification check_temp_control->optimize_workup end Success! pure->end

Caption: Troubleshooting logic for synthesis optimization.

References

Challenges in the scale-up of 6-Methoxy-1-tetralone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up of 6-Methoxy-1-tetralone production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and scalable method is a one-pot synthesis involving two main stages: the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent like 4-chlorobutyryl chloride or succinic anhydride, followed by an intramolecular Friedel-Crafts cyclization to form the tetralone ring.[1][2] This approach is favored for its efficiency as it avoids the isolation of the intermediate ketoacid.[1]

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: Temperature control is paramount. The acylation reaction is highly exothermic, and maintaining a low temperature (typically between 0-15°C) is crucial to minimize the formation of undesired ortho-isomers and other side products.[2][3] The rate of addition of the acylating agent should also be slow and controlled to prevent temperature spikes and reduce isomer formation.[3]

Q3: What is the primary challenge during the intramolecular cyclization step?

A3: Ensuring the complete conversion of the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid (or its acyl chloride), to this compound is the main challenge. This requires a higher reaction temperature (typically 70-120°C) and a sufficient reaction time.[1][2] Inadequate temperature or time can lead to a mixture of the intermediate and the final product, complicating purification.

Q4: What are the common impurities encountered in this compound synthesis?

A4: The most common impurity is the ortho-acylation byproduct, 5-Methoxy-1-tetralone.[3] Other potential impurities include unreacted starting materials (anisole), the uncyclized intermediate, and potentially products of polyacylation, although the latter is less common due to the deactivating nature of the ketone group.[4][5]

Q5: How can the purity of the final product be enhanced?

A5: After the initial work-up involving quenching, extraction, and solvent removal, the crude product often requires further purification. Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or isopropanol/n-hexane, is an effective method for removing isomers and other impurities to yield a high-purity product.[2][3] For very high purity requirements, column chromatography may be necessary.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃): The catalyst is highly sensitive to moisture.- Use a fresh, unopened container of the Lewis acid. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use.
2. Sub-optimal Reaction Temperature: Incorrect temperatures for either the acylation or cyclization steps.- For the acylation step, maintain a low temperature (0-15°C) using an ice bath to prevent side reactions.[3] - For the cyclization step, ensure the temperature is sufficiently high (70-120°C) to drive the reaction to completion.[1][2]
3. Incomplete Reaction: Insufficient reaction time for either stage.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before proceeding to the next step or work-up.[7]
High Isomer Content (e.g., 5-Methoxy-1-tetralone) 1. High Acylation Temperature: Elevated temperatures favor the formation of the ortho-isomer.- Strictly maintain the acylation temperature below 15°C.[3]
2. Rapid Addition of Acylating Agent: A high local concentration of the acylating agent can lead to less selective reaction.- Add the acylating agent (e.g., 4-chlorobutyryl chloride) dropwise over a prolonged period (e.g., 2-2.5 hours) to maintain a low concentration.[3]
Difficult Product Isolation/Purification 1. Incomplete Quenching: Residual Lewis acid can form stable complexes with the ketone product, making extraction difficult.- Ensure the reaction mixture is quenched thoroughly with ice water with vigorous stirring until all solids have dissolved.[8][9]
2. Emulsion Formation during Extraction: This can occur during the aqueous work-up.- Add a small amount of brine to the separatory funnel to help break the emulsion. - If necessary, filter the mixture through a pad of celite.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Deactivated Aromatic Ring: While anisole is activated, impurities in the starting material could be an issue.- Use high-purity anisole.
2. Insufficient Catalyst: The ketone product complexes with the Lewis acid, so a stoichiometric amount is often required.- Use a molar ratio of Lewis acid to acylating agent to anisole of approximately 2.5-4 : 1-3 : 1.[2]

Data Presentation

Table 1: Impact of Acylating Agent Addition Rate on Yield and Purity

ParameterExample 1Example 2
Acylating Agent 4-chlorobutyryl chloride4-chlorobutyryl chloride
Addition Time 2-2.5 hours~10 minutes
Molar Yield 85.8%73.5%
Purity (by GC) 99.1%90.3%
Isomer Content Not specified (low)8.9%
Data adapted from patent CN111333494A.[3]

Table 2: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldSolvents
Distillation ~95-98%60-68%N/A
Recrystallization >99%70-85% (from crude)Ethyl acetate, petroleum ether, isopropanol, n-hexane
Data compiled from Organic Syntheses and patent literature.[3][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the method described in patent CN111333494A.[1][3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dichloroethane (500ml) and anisole (100g). Cool the mixture to approximately 0°C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride (B1173362) (300g) to the cooled mixture while stirring. Maintain the temperature below 10°C. Stir for 30 minutes after the addition is complete.

  • Acylation: Slowly add 4-chlorobutyryl chloride (150g) dropwise via the dropping funnel over 2-2.5 hours. Ensure the temperature is maintained between 0-15°C throughout the addition.

  • Incubation: After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.

  • Cyclization: Gradually raise the temperature of the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 1000ml of ice water with constant stirring.

  • Extraction: Allow the mixture to stand and separate the layers. Extract the aqueous layer once with 200ml of dichloroethane. Combine the organic layers and wash with 200ml of water.

  • Purification: Evaporate the dichloroethane under reduced pressure. Dissolve the resulting crude product in 100ml of ethyl acetate, then add 100ml of petroleum ether. Cool the solution to 0°C to induce crystallization. Filter the white solid, wash with cold petroleum ether, and dry to obtain this compound.

Protocol 2: Quality Control by Gas Chromatography (GC)

This is a general protocol for assessing the purity and isomer content of the product.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is suitable for separating aromatic isomers.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 300°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample and integrate the peaks. The desired this compound should be the major peak. The ortho-isomer (5-Methoxy-1-tetralone), if present, will likely have a slightly different retention time. Purity is calculated based on the relative peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification prep Charge Reactor with Anisole & Solvent cool Cool to 0-15°C prep->cool add_cat Add Lewis Acid (e.g., AlCl₃) cool->add_cat add_acyl Slowly Add Acylating Agent add_cat->add_acyl acylate Acylation (0-15°C, 1h) add_acyl->acylate cyclize Cyclization (70-120°C, 6-8h) acylate->cyclize quench Quench with Ice Water cyclize->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash evap Evaporate Solvent (Crude Product) wash->evap purify Recrystallize or Distill evap->purify final Pure 6-Methoxy- 1-tetralone purify->final troubleshooting_tree start Low Yield or High Impurity? cause_yield Check for Low Yield start->cause_yield Low Yield cause_impurity Check for High Impurity start->cause_impurity High Impurity q_moisture Anhydrous Conditions Met? cause_yield->q_moisture a_moisture Use dry solvents/glassware. Handle catalyst under N₂. q_moisture->a_moisture No q_temp Correct Reaction Temperatures? q_moisture->q_temp Yes a_temp Verify acylation at 0-15°C and cyclization at 70-120°C. q_temp->a_temp No q_time Sufficient Reaction Time? q_temp->q_time Yes a_time Monitor reaction by TLC/GC. q_time->a_time No q_time->cause_impurity Yes q_isomer High Isomer Content? cause_impurity->q_isomer a_isomer_temp Maintain acylation temp < 15°C. q_isomer->a_isomer_temp Yes q_other Other Impurities? q_isomer->q_other No a_isomer_add Slow, dropwise addition of acylating agent. a_isomer_temp->a_isomer_add a_other Improve purification: Recrystallize from mixed solvents. q_other->a_other Yes

References

Degradation pathways of 6-Methoxy-1-tetralone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Methoxy-1-tetralone under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which contains a methoxy (B1213986) group, a tetralone ring system, and a benzylic ketone, the following degradation pathways are anticipated under stress conditions:

  • Acid/Base Hydrolysis: Cleavage of the methoxy ether bond is a primary concern, potentially leading to the formation of 6-hydroxy-1-tetralone. The stability of the tetralone ring itself to hydrolysis is generally higher, but extreme pH and temperature may induce ring-opening.[1][2][3][4][5]

  • Oxidation: The benzylic carbon atom adjacent to the carbonyl group is susceptible to oxidation.[6][7][8][9][10] This could lead to the formation of various oxidative degradation products, including hydroxylated derivatives or products of ring cleavage.

  • Photodegradation: Aromatic ketones are known to be photoreactive.[11][12][13][14] Under photolytic stress, this compound may undergo photoreduction, photooxidation, or rearrangement reactions, potentially leading to a complex mixture of degradants.

Q2: What are the typical ICH guidelines for forced degradation studies?

A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) suggests that forced degradation studies should be conducted under various stress conditions to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[15][16][17] The recommended stress conditions include:

  • Acid and base hydrolysis over a wide range of pH values.

  • Oxidation (e.g., using hydrogen peroxide).

  • Thermal stress at temperatures higher than those used for accelerated stability testing.[15]

  • Photolytic stress to assess the impact of light exposure.[15][16]

Q3: How much degradation should I aim for in my forced degradation studies?

A3: A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[16][18] This extent of degradation is sufficient to produce and identify the primary degradation products without leading to secondary, more complex degradation pathways that may not be relevant to the actual storage conditions.

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[19] For the structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Problem 1: No degradation is observed under acidic or basic conditions.

  • Possible Cause: The conditions are not stringent enough.

  • Solution: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature (e.g., reflux), or extend the duration of the study. It is important to incrementally increase the stress to avoid excessive degradation.

Problem 2: Multiple, poorly resolved peaks are observed in the chromatogram after oxidative stress.

  • Possible Cause: The oxidative conditions are too harsh, leading to a complex mixture of secondary degradation products. The chromatographic method may not be optimized.

  • Solution: Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time. Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature to improve the resolution of the degradation product peaks.

Problem 3: The mass balance in the stability study is poor (significantly less than 100%).

  • Possible Cause: Some degradation products may not be eluting from the HPLC column, may not be detected by the UV detector at the chosen wavelength, or may be volatile.

  • Solution:

    • Ensure the analytical method is capable of eluting all potential degradation products. This may require adjusting the mobile phase strength or using a different stationary phase.

    • Analyze the samples at multiple UV wavelengths or use a photodiode array (PDA) detector to ensure all chromophoric degradants are detected.

    • Consider the possibility of forming non-chromophoric or volatile degradation products, which may require alternative analytical techniques such as Gas Chromatography (GC) or Charged Aerosol Detection (CAD) for detection.

Data Presentation

Table 1: Summary of Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products (Hypothetical)
Acidic Hydrolysis 1 M HCl248012.56-hydroxy-1-tetralone
Basic Hydrolysis 1 M NaOH126018.26-hydroxy-1-tetralone
Oxidative 3% H₂O₂82515.8Oxidized benzylic derivatives
Photolytic ICH Option 148259.5Photoreduction/oxidation products
Thermal Dry Heat721055.3Minor decomposition products

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 2 M HCl to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 1 M HCl.

  • Incubation: Incubate the solution at 80°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 6% hydrogen peroxide to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Keep the solution at room temperature (25°C) for 8 hours, protected from light. Withdraw samples at appropriate time points.

  • Analysis: Dilute the samples with the mobile phase and analyze immediately by a validated stability-indicating HPLC-UV method.

Visualizations

Degradation Pathways

cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation A This compound B 6-Hydroxy-1-tetralone A->B Ether Cleavage C This compound D Oxidized Benzylic Derivatives C->D Oxidation E This compound F Photoreduction/ Photooxidation Products E->F UV/Vis Light A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Sample at Time Intervals B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC-UV Method D->E F Identify Degradants (LC-MS, NMR) E->F G Quantify Degradation and Assess Mass Balance E->G

References

Preventing isomer formation during 6-Methoxy-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxy-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity formed during the synthesis of this compound, and why does it form?

A1: The most common isomeric impurity is 7-Methoxy-1-tetralone. Its formation is a result of the directing effects of the methoxy (B1213986) group on the anisole (B1667542) starting material during the initial Friedel-Crafts acylation step. The methoxy group is an ortho, para-director for electrophilic aromatic substitution.[1][2]

  • Desired product (this compound): Results from para-acylation of anisole.

  • Isomeric impurity (7-Methoxy-1-tetralone): Results from ortho-acylation of anisole.

Due to steric hindrance from the methoxy group, the para position is generally favored, but changes in reaction conditions can increase the proportion of the ortho product.[2]

Q2: How can I control the regioselectivity of the Friedel-Crafts acylation to favor the desired this compound?

A2: Controlling regioselectivity is crucial for maximizing the yield of the desired product. Key strategies include:

  • Slow Reagent Addition: A slow, dropwise addition of the acylating agent (e.g., 4-chlorobutyryl chloride or succinic anhydride) to the mixture of anisole and Lewis acid is recommended. A patent suggests that completing the addition over 2.0-2.5 hours can significantly reduce isomer formation.[3]

  • Low Reaction Temperature: Conducting the initial acylation at a low temperature (e.g., 0-15°C) can enhance the selectivity for the para product.[3][4]

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Nonpolar solvents like dichloromethane (B109758) or dichloroethane are commonly used.[5][6]

  • Choice of Lewis Acid: While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to side reactions. The choice of Lewis acid can impact selectivity.[7]

Q3: I have a mixture of this compound and 7-Methoxy-1-tetralone. How can I separate them?

A3: Separation of these isomers can be achieved through standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) can be used.[8]

  • Recrystallization: If the isomeric impurity is present in a smaller amount, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate and petroleum ether) can be used to purify the desired this compound.[3][9]

  • Fractional Distillation: Due to a likely difference in boiling points, fractional distillation under reduced pressure may also be a viable separation method, particularly on a larger scale.

Q4: Can the choice of acylating agent affect isomer formation?

A4: Yes, the nature of the acylating agent can influence the reaction. The two common routes to the precursor of this compound involve either 4-chlorobutyryl chloride or succinic anhydride (B1165640) in a Friedel-Crafts acylation with anisole. While both can produce the desired intermediate, the reaction conditions for each may need to be optimized to maximize the para-substitution. The general principles of slow addition and low temperature apply to both.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of 7-Methoxy-1-tetralone isomer in the final product. The rate of addition of the acylating agent was too fast.Decrease the rate of addition of the acylating agent to the anisole/Lewis acid mixture. A dropwise addition over several hours is recommended.[3]
The initial reaction temperature was too high.Maintain a low temperature (e.g., 0-15°C) during the initial Friedel-Crafts acylation step.[3]
The chosen solvent is promoting ortho-acylation.Consider using a non-polar solvent such as dichloromethane or dichloroethane.[5][6]
Low overall yield of this compound. Incomplete reaction during the Friedel-Crafts acylation or the subsequent cyclization step.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time and appropriate temperatures for both steps.
Decomposition of the product during workup.Perform the aqueous workup at a low temperature (e.g., by pouring the reaction mixture into ice-cold acid) to control the exothermic reaction.
Difficulty in separating the 6-methoxy and 7-methoxy isomers. Ineffective purification technique.For column chromatography, optimize the eluent system to achieve better separation. For recrystallization, perform a solvent screen to find the optimal solvent or solvent pair.

Data Presentation

Table 1: Effect of Reagent Addition Rate on Isomer Formation

MethodIsomer Content (7-Methoxy-1-tetralone)Purity of this compoundMolar Yield
Fast Addition (within 10 minutes)8.9%90.3%73.5%
Slow Addition (over 2-2.5 hours)Not specified, but noted to be reducedHigh-purity product obtained after refiningImproved yield

Data adapted from a patent application which demonstrates that controlling the addition rate of the acylating agent can reduce the formation of isomers.[3]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation with 4-Chlorobutyryl Chloride (Optimized for High Regioselectivity)

This protocol is based on methods that prioritize the formation of the para-acylated product.[3][6]

Step 1: Friedel-Crafts Acylation

  • To a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add dichloroethane (500 ml) and anisole (100g).

  • Cool the mixture to approximately 0°C using an ice bath.

  • Slowly add anhydrous aluminum trichloride (B1173362) (300g) while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Slowly add 4-chlorobutyryl chloride (150g) dropwise over a period of 2-2.5 hours, ensuring the temperature remains at 0-5°C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1 hour.

Step 2: Intramolecular Cyclization

  • Gradually warm the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Slowly pour the reaction mixture into a beaker containing 1000 ml of an ice-water mixture with constant stirring.

  • Separate the organic layer. The aqueous layer can be extracted with dichloroethane (200 ml).

  • Combine the organic layers and wash with water (200 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield high-purity this compound.[3]

Protocol 2: Synthesis via Intramolecular Cyclization using Eaton's Reagent

This method starts from a precursor that already has the desired substitution pattern, thus avoiding the issue of ortho/para isomerism in the cyclization step.[8]

Step 1: Cyclization

  • In a flask under a nitrogen atmosphere, dissolve methyl 4-(3-methoxyphenyl)butanoate (0.37g, 1.78 mmol) in dichloroethane (1 ml).

  • Slowly add Eaton's reagent (1.00 mL, 5.31 mmol) to the stirred solution.

  • Heat the resulting mixture at 75°C for 2 hours.

Step 2: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture over ice-water and extract with ethyl acetate (3 x 15 ml).

  • Combine the organic extracts and wash successively with brine (2 x 15 ml) and water (2 x 20 ml).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by column chromatography on silica gel (eluent: ethyl acetate-hexanes, 1:9) to obtain this compound.[8]

Visualizations

G cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_cyclization Intramolecular Cyclization cluster_products Products Anisole Anisole LewisAcid Lewis Acid (e.g., AlCl3) Low Temperature Anisole->LewisAcid AcylatingAgent Acylating Agent (e.g., 4-Chlorobutyryl Chloride) AcylatingAgent->LewisAcid Intermediate Acylated Intermediate LewisAcid->Intermediate para-attack (major) Isomer 7-Methoxy-1-tetralone (Isomeric Impurity) LewisAcid->Isomer ortho-attack (minor) Cyclization Heating Intermediate->Cyclization Product This compound (Desired Product) Cyclization->Product

Caption: Reaction pathway for the synthesis of this compound.

G Start High Isomer Content Detected CheckTemp Was the acylation temperature low (e.g., 0-15°C)? Start->CheckTemp CheckAddition Was the acylating agent added slowly (e.g., over 2-2.5 hours)? CheckTemp->CheckAddition Yes CheckTemp->CheckAddition No, adjust temperature CheckSolvent Was a non-polar solvent used (e.g., Dichloromethane)? CheckAddition->CheckSolvent Yes CheckAddition->CheckSolvent No, slow down addition OptimizePurification Optimize Purification (Column Chromatography or Recrystallization) CheckSolvent->OptimizePurification Yes CheckSolvent->OptimizePurification No, consider solvent change End Isomer Content Reduced OptimizePurification->End

Caption: Troubleshooting workflow for reducing isomer formation.

References

Troubleshooting low yields in the nitration of 6-methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the nitration of 6-methoxy-1-tetralone. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why are the yields for the nitration of this compound often low?

A1: The direct nitration of substituted 1-tetralones is frequently associated with low product yields.[1] This can be attributed to several factors, including the formation of multiple isomers, the potential for side reactions like dinitration, and the sensitivity of the starting material and product to the harsh acidic conditions.[1][2][3]

Q2: What are the expected products from the nitration of this compound?

A2: The nitration of this compound typically yields a mixture of the 5-nitro and 7-nitro isomers.[1] The methoxy (B1213986) group is an activating ortho-, para-director, while the carbonyl group is a deactivating meta-director. The regiochemical outcome is a balance of these electronic effects and steric hindrance.

Q3: How does reaction temperature affect the yield and product distribution?

A3: Temperature is a critical parameter. Lower temperatures, often ranging from -30°C to 0°C, are generally found to work best.[1] Higher temperatures can lead to an increase in side product formation and a sharp decrease in yield due to product degradation from longer exposure to the acid mixture.[1][4]

Q4: Which nitrating agent should I use for this reaction?

A4: Several nitrating systems have been employed. A common reagent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺).[2][5] Other reported systems include nitric acid in acetic acid, sometimes with the addition of acetic anhydride, and copper(II) nitrate (B79036) with acetic anhydride.[1] The use of fuming nitric acid has also been reported to afford better yields than conventional methods.[1]

Q5: How can I minimize the formation of the dinitrated side product?

A5: To prevent dinitration, it is crucial to carefully control the stoichiometry of the nitrating agent, typically using only a slight molar excess.[3] Additionally, monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) and stopping the reaction as soon as the starting material is consumed can prevent further nitration of your desired mononitrated product.[3]

Q6: My reaction is not proceeding to completion. What could be the cause?

A6: An incomplete reaction could be due to an insufficiently active nitrating agent or a reaction temperature that is too low.[3] Ensure your nitric and sulfuric acids are concentrated and of high quality. While low temperatures are generally preferred, a slight, carefully controlled increase in temperature might be necessary to drive the reaction to completion. However, this must be balanced against the risk of increased side product formation.[3]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Reaction temperature is too high: Leads to degradation of starting material and/or product.[1] 2. Ineffective nitrating agent: Acids may not be sufficiently concentrated.[3] 3. Detrimental solvent: Use of alcohol as a solvent can be harmful to the product.[1]1. Maintain a low reaction temperature, ideally between -30°C and 0°C.[1] 2. Use fresh, concentrated nitric and sulfuric acids. 3. Use an appropriate solvent such as acetic acid, acetone (B3395972), or dichloromethane.[1]
Formation of Multiple Isomers (5- and 7-nitro) This is an inherent outcome of the directing effects of the methoxy and carbonyl groups on the tetralone ring system.Optimize reaction conditions (temperature, nitrating agent) to favor one isomer if possible, although separation is often required. Isomers are typically isolated using flash column chromatography.[1]
Significant amount of dinitrated product 1. Excess nitrating agent: Using too much of the nitrating agent.[3] 2. Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed.[1][3]1. Use a stoichiometric amount or only a slight excess of the nitrating agent.[3] 2. Monitor the reaction progress closely (e.g., by TLC) and quench the reaction promptly upon completion.[3]
Complex mixture of unidentified side products 1. Ineffective stirring: Creates localized areas of high reagent concentration, leading to uncontrolled reactions.[1][3] 2. Rapid addition of nitrating agent: Similar to poor stirring, this causes localized overheating and high concentrations.1. Ensure vigorous and efficient stirring throughout the reaction.[1] 2. Add the nitrating agent slowly and dropwise to maintain control over the reaction.[3]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the nitration of this compound.

Nitrating Agent / Solvent Temperature Time Product(s) Yield (%) Reference
H₂SO₄/HNO₃ in Acetone0°C6 h7-nitro & 5-nitro30 & 35[1]
HNO₃/AcOH with Ac₂O0°C to RT20 h5-nitro33[1]
Cu(NO₃)₂ / Ac₂O in Et₂ORoom Temp-6-nitro & 8-nitro*1:1 ratio[1]

*Note: This entry refers to the nitration of 5-methoxy-1-tetralone, yielding the 6- and 8-nitro products, but illustrates an alternative nitrating system.

Experimental Protocols

Protocol 1: Nitration using H₂SO₄/HNO₃ in Acetone[1]

  • Preparation: Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-mixed and cooled solution of concentrated sulfuric acid and nitric acid to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 6 hours, monitoring progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to separate the 5-nitro and 7-nitro isomers.

Protocol 2: Nitration using HNO₃/AcOH with Acetic Anhydride[1]

  • Preparation: Dissolve this compound in a mixture of acetic acid and acetic anhydride.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Nitric Acid: Add nitric acid dropwise to the stirred solution, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 20 minutes, then allow it to warm to ambient temperature and stir for an additional 20 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with an organic solvent.

  • Purification: Wash and dry the organic extracts. After solvent removal, purify the residue via column chromatography to isolate the 5-nitro product.

Visual Guides

TroubleshootingWorkflow start Low Yield Observed check_temp Check Reaction Temperature start->check_temp temp_high Temperature > 0°C? check_temp->temp_high lower_temp Action: Maintain Temp at -30°C to 0°C temp_high->lower_temp Yes check_reagents Check Reagents & Conditions temp_high->check_reagents No end Yield Improved lower_temp->end reagents_issue Side Products or Incomplete Reaction? check_reagents->reagents_issue dinitration Problem: Dinitration reagents_issue->dinitration Dinitration isomers Problem: Isomer Mix reagents_issue->isomers Isomers incomplete Problem: Incomplete Reaction reagents_issue->incomplete Incomplete fix_dinitration Action: Reduce Nitrating Agent & Reaction Time dinitration->fix_dinitration fix_isomers Action: Purify via Column Chromatography isomers->fix_isomers fix_incomplete Action: Check Reagent Quality & Stirring incomplete->fix_incomplete fix_dinitration->end fix_isomers->end fix_incomplete->end

Caption: Troubleshooting workflow for low nitration yields.

ExperimentalWorkflow prep 1. Dissolve this compound in appropriate solvent cool 2. Cool reaction mixture to 0°C (or lower) prep->cool add 3. Slowly add pre-cooled nitrating agent dropwise cool->add react 4. Stir for specified time, monitoring by TLC add->react workup 5. Quench reaction (e.g., pour over ice) react->workup extract 6. Extract product with organic solvent workup->extract purify 7. Wash, dry, concentrate, and purify by chromatography extract->purify product Isolated Product(s) purify->product

Caption: General experimental workflow for nitration.

IsomerFormation start This compound reagents + HNO₃ / H₂SO₄ (Nitronium Ion NO₂⁺) start->reagents product1 5-Nitro-6-methoxy-1-tetralone (Major Product) reagents->product1 Electrophilic Aromatic Substitution product2 7-Nitro-6-methoxy-1-tetralone (Major Product) reagents->product2 side_product Dinitrated Products (Side Reaction) reagents->side_product Excess Reagent or Long Time

References

Overcoming poor solubility of 6-Methoxy-1-tetralone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of 6-Methoxy-1-tetralone in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, begin with the following fundamental steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. While solubility can be limited in non-polar hydrocarbon solvents, this compound generally exhibits good solubility in polar aprotic and protic solvents. Solvents such as DMSO, dichloromethane, ethyl acetate, acetone, methanol, and ethanol (B145695) are often effective.

  • Purity of Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility characteristics.

  • Physical Agitation: Simple mechanical stirring or vortexing may be insufficient. Employing sonication can often help break down solid aggregates and enhance dissolution.[1]

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reactants and the boiling point of the solvent.

Q2: I am performing a reaction in an aqueous environment and experiencing very poor solubility. What strategies can I employ?

A2: For aqueous-based reactions, overcoming the hydrophobic nature of this compound is key. Consider the following approaches:

  • Co-solvent Systems: The use of a water-miscible organic co-solvent can dramatically improve solubility. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for this compound.[1] For biological or sensitive applications, carefully designed co-solvent systems are recommended. Two effective protocols are provided in the experimental section below.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween-80 can be used to create micellar formulations that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[1]

  • Complexation Agents: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with this compound, enhancing its aqueous solubility.[1]

Q3: Can I use a phase-transfer catalyst to overcome solubility issues in a biphasic reaction?

A3: Yes, a phase-transfer catalyst (PTC) is an excellent strategy for reactions involving two immiscible phases, such as an aqueous phase and an organic phase. A PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs. This can be particularly useful if your reaction involves an aqueous soluble reagent that needs to react with the poorly aqueous-soluble this compound dissolved in an organic solvent.

Q4: Are there any specific solvents known for the synthesis and purification of this compound that would indicate good solubility?

A4: Yes, various organic solvents are commonly used in the synthesis and purification of this compound, which points to its good solubility in them. These include:

  • Reaction Solvents: Dichloromethane and dichloroethane are frequently used as solvents in synthetic preparations.[2][3]

  • Purification/Recrystallization Solvents: Solvents such as ethyl acetate, ethanol, methanol, acetone, isopropanol, petroleum ether, and n-hexane are used for refining the crude product, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures, which is ideal for crystallization.[4][5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Systems

Solvent/SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires sonication.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLResults in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLResults in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-Solvent System [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final solution until it is clear.

Protocol 2: Preparation of an Aqueous Solution using a Complexation Agent [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix the solution thoroughly until it is clear.

Mandatory Visualizations

Caption: Troubleshooting workflow for poor solubility.

Co_solvent_Preparation_Workflow start Prepare Stock Solution of This compound in DMSO add_peg Add Stock Solution to PEG300 start->add_peg mix1 Mix Until Homogeneous add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Until Uniform add_tween->mix2 add_saline Add Saline to Final Volume mix2->add_saline final_mix Vortex Until Clear add_saline->final_mix end Clear Aqueous Solution final_mix->end

Caption: Co-solvent solution preparation workflow.

References

Technical Support Center: Stabilizing 6-Methoxy-1-tetralone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 6-Methoxy-1-tetralone, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on storage conditions, potential degradation pathways, and troubleshooting common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, storage at low temperatures is advised.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures to maintain stability. General recommendations suggest storage at -20°C for up to one month and at -80°C for up to six months.[1][2] It is advisable to prepare fresh working solutions from a recently prepared stock solution for optimal results. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use vials.

Q3: What are the primary factors that can cause degradation of this compound?

A3: this compound is susceptible to degradation from exposure to light (photodegradation), oxygen (oxidation), high temperatures (thermal degradation), and extreme pH conditions (hydrolysis). It is also incompatible with strong oxidizing agents.

Q4: What are the visible signs of this compound degradation?

A4: A change in the physical appearance of the compound, such as a discoloration from its typical light yellow crystalline powder to a darker or brownish hue, can indicate degradation. For solutions, the appearance of precipitates or a change in color may also suggest instability. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Confirm the purity of the solid material using a stability-indicating HPLC method.
Change in color of solid compound Exposure to light, air (oxidation), or high temperatures.Discard the discolored compound as its purity is compromised. Store new batches in amber vials, purged with an inert gas like nitrogen or argon, and in a temperature-controlled environment.
Precipitate formation in stored solutions Poor solubility at low temperatures or degradation leading to insoluble products.Allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves. If it persists, it is likely a degradation product, and the solution should be discarded. Consider using a different solvent system if solubility is a recurring issue.
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.Identify the stress condition (light, heat, pH, oxidant) that may have caused the degradation. Refer to the Predicted Degradation Pathways section below to hypothesize the identity of the new peaks. Implement stricter storage and handling protocols to prevent future degradation.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains an α-tetralone core and a methoxy-substituted aromatic ring, the following degradation pathways are predicted under forced degradation conditions.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation This compound This compound Oxidative_Products Phenolic and Quinone-type derivatives This compound->Oxidative_Products O2, Peroxides Photolytic_Products Radical-mediated products, Ring-opened species This compound->Photolytic_Products UV/Vis Light Acid_Hydrolysis Demethylation (Phenolic derivative) This compound->Acid_Hydrolysis Acidic pH Base_Hydrolysis Potential ring opening (less likely) This compound->Base_Hydrolysis Alkaline pH Thermal_Products Decomposition products This compound->Thermal_Products High Temperature

Caption: Predicted degradation pathways of this compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability of this compound. It is important to note that these are general guidelines, and stability may vary depending on the specific experimental conditions and purity of the compound.

Form Storage Temperature Recommended Duration Expected Purity Drop (per month)
Solid2-8°C> 12 months< 0.1%
SolidRoom Temperature (~25°C)< 6 months0.1 - 0.5%
Solution-20°CUp to 1 month[1][2]1 - 2%
Solution-80°CUp to 6 months[1][2]< 1%

Note: Expected purity drop is an estimate and should be confirmed by regular analytical testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound (e.g., 1 mg/mL in Acetonitrile:Water 50:50) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C, 72h) Start->Thermal Photo Photodegradation (ICH Q1B conditions) Start->Photo HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Characterize degradation products by LC-MS/MS HPLC->LCMS If significant degradation End Establish Degradation Profile HPLC->End LCMS->End

Caption: Workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample before injection into the HPLC.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a sample before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Subject both the solid compound and the stock solution to 80°C for 72 hours in a calibrated oven.

  • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Stability-Indicating HPLC Method

The following is a general template for a stability-indicating RP-HPLC method suitable for analyzing this compound and its degradation products. This method would require optimization and validation for specific laboratory conditions.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

By following these guidelines, researchers can ensure the integrity of their this compound samples, leading to more accurate and reproducible scientific findings. Regular monitoring of the compound's purity is recommended as a best practice in any research setting.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 6-Methoxy-1-tetralone: qNMR vs. HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 6-Methoxy-1-tetralone is of paramount importance. The purity of such building blocks directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two conventional chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's purity without the need for a specific reference standard of the compound itself.[1] This is in contrast to chromatographic methods like HPLC and GC, which typically provide a relative purity assessment based on the area percentage of the main peak. This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance, and provide supporting data to aid in the selection of the most appropriate method for a given analytical challenge.

Method Comparison at a Glance

The choice of analytical technique for purity determination is contingent on several factors, including the nature of potential impurities, the desired level of accuracy and precision, and the availability of instrumentation.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.[1]Separation based on the differential partitioning of the analyte between a mobile and a stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase.
Quantitation Absolute (primary method); purity is determined relative to a certified internal standard of a different compound.[1]Relative (secondary method); typically relies on area percent, which assumes equal detector response for all components, or requires a specific reference standard for the analyte.Relative (secondary method); similar to HPLC, relies on area percent or a specific reference standard.
Selectivity High; based on the unique chemical environment of each proton. Excellent for structural confirmation.Good; highly dependent on the choice of column and mobile phase. Effective for separating non-volatile impurities.High; excellent for separating volatile and semi-volatile compounds.
Sensitivity Moderate; typically requires a few milligrams of sample.High; capable of detecting impurities at parts-per-million (ppm) levels.Very high; can detect trace levels of volatile impurities, often at parts-per-billion (ppb) levels.
Sample Throughput Moderate; sample preparation is relatively simple, but NMR acquisition times can be longer.High; well-suited for automated, high-throughput analysis.High; also amenable to automation and rapid analysis.
Strengths - Absolute quantitation- No need for analyte-specific reference standards- Provides structural information- Non-destructive- High sensitivity and resolution- Robust and widely available- Versatile for a wide range of compounds- Excellent for volatile and thermally stable compounds- High sensitivity, especially with a mass spectrometer (MS) detector
Limitations - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Higher initial instrument cost- Relative quantitation can be inaccurate without response factors- May not detect non-chromophoric or non-volatile impurities- Limited to volatile and thermally stable analytes- Potential for sample degradation at high temperatures

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The qNMR experiment is designed to ensure accurate and precise integration of NMR signals, which is directly proportional to the number of protons contributing to the signal.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone) of known purity (≥99.5%)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio between 1:1 and 2:1 (analyte:standard).

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy (B1213986) protons at ~3.8 ppm or one of the aromatic protons).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow for Purity Determination.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 276 nm (the λmax of this compound)

  • Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is suitable for analyzing the volatile this compound and any volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature (FID): 300 °C

  • Data Analysis: Similar to HPLC, purity is often determined by the area percent of the main peak.

Comparative Data Summary

The following table presents illustrative data for the purity analysis of a hypothetical batch of this compound, reflecting typical performance characteristics of each technique.

ParameterqNMRHPLC-UVGC-FID
Purity (%) 99.2 ± 0.299.7 (Area %)99.6 (Area %)
Precision (RSD, n=6) 0.2%0.5%0.4%
Limit of Quantitation (LOQ) ~0.1%~0.01%~0.01%
Analysis Time per Sample ~20 min~15 min~20 min

Interpretation of Illustrative Data:

In this hypothetical scenario, qNMR provides a slightly lower purity value with higher precision (lower RSD) compared to the chromatographic techniques. This is because qNMR provides an absolute purity value, which is not influenced by the response factors of impurities, whereas the area percent from HPLC and GC can sometimes overestimate purity if impurities have a lower detector response than the main compound. The higher precision of qNMR is also a key advantage for the certification of reference materials.

Comparison_Logic cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Absolute Purity (Primary Method) qnmr_adv Advantages: - No analyte standard needed - Structural info - High precision qnmr_node->qnmr_adv Leads to qnmr_lim Limitations: - Moderate sensitivity - Potential signal overlap qnmr_node->qnmr_lim Has hplc_node Relative Purity (Chromatographic) hplc_adv Advantages: - High sensitivity - Good for non-volatiles - High throughput hplc_node->hplc_adv Leads to hplc_lim Limitations: - Needs reference standard for accurate quantitation - Response factor variability hplc_node->hplc_lim Has gc_node Relative Purity (Chromatographic) gc_adv Advantages: - Very high sensitivity - Excellent for volatiles - High throughput gc_node->gc_adv Leads to gc_lim Limitations: - For volatile & thermally stable compounds only - Response factor variability gc_node->gc_lim Has main Purity Analysis of This compound main->qnmr_node Method 1 main->hplc_node Method 2 main->gc_node Method 3

Logical Comparison of Analytical Methods.

Conclusion

For the purity analysis of this compound, qNMR, HPLC, and GC each offer distinct advantages.

  • qNMR stands out as a primary method for obtaining a highly accurate and precise absolute purity value, making it ideal for the qualification of reference materials and for definitive purity assignments where a specific standard of the analyte is unavailable.[2]

  • HPLC is a versatile and robust technique for routine quality control, offering excellent separation of potential non-volatile impurities and high sample throughput.

  • GC is the preferred method for the detection and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Ultimately, a comprehensive purity assessment of this compound can be best achieved by employing a combination of these techniques. For instance, HPLC or GC can be used for routine screening of impurities, while qNMR can be utilized to provide an orthogonal and absolute purity value for critical batches or for the certification of an in-house reference standard. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable outcomes in research and drug development.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methoxy-1-tetralone is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its efficient synthesis is a subject of significant interest in organic and medicinal chemistry. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The primary synthetic strategies for this compound can be broadly categorized into Friedel-Crafts reaction-based methods and oxidation-based methods. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Table 1: Comparison of Key Performance Indicators for this compound Synthesis

Route Starting Materials Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: One-Pot Friedel-Crafts Reaction Anisole (B1667542), 4-Chlorobutyryl chlorideAlCl₃, Dichloroethane~10 hours85.899.1One-pot procedure, high purity, readily available starting materials.Requires stoichiometric amounts of Lewis acid, potential for isomer formation if not controlled.
Route 2: Intramolecular Friedel-Crafts Cyclization Methyl 4-(3-methoxyphenyl)butanoateEaton's reagent, Dichloroethane2 hours91Not specifiedHigh yield, short reaction time.Requires synthesis of the starting butanoate ester.
Route 3: Oxidation of 6-Methoxytetralin 6-MethoxytetralinChromic acid, Acetic acidNot specified~60 (analogous)Not specifiedDirect conversion of a readily available precursor.Use of toxic heavy metal reagents, moderate yield.

Logical Workflow of Synthetic Routes

The following diagram illustrates the different synthetic pathways to this compound, highlighting the starting materials and key transformations.

Synthetic Routes to this compound cluster_0 Route 1: One-Pot Friedel-Crafts cluster_1 Route 2: Intramolecular Cyclization cluster_2 Route 3: Oxidation Anisole Anisole Intermediate1 Acylated Intermediate Anisole->Intermediate1 AlCl3 ChlorobutyrylChloride 4-Chlorobutyryl chloride ChlorobutyrylChloride->Intermediate1 Arylbutanoate Methyl 4-(3-methoxyphenyl)butanoate Product This compound Arylbutanoate->Product Eaton's Reagent Methoxytetralin 6-Methoxytetralin Methoxytetralin->Product Oxidation (CrO3) Intermediate1->Product Intramolecular Alkylation (one-pot)

Caption: Comparison of synthetic pathways to this compound.

Experimental Protocols

Route 1: One-Pot Friedel-Crafts Reaction from Anisole and 4-Chlorobutyryl Chloride

This method provides a direct, one-pot synthesis of this compound with high purity.[1]

Materials:

Procedure:

  • In a three-necked reaction flask, dissolve anisole (100g) in dichloroethane (500ml) and cool the solution to approximately 0°C.

  • Slowly add aluminum trichloride (300g) to the cooled solution and stir for 30 minutes.

  • Slowly add 4-chlorobutyryl chloride (150g) dropwise over 2-2.5 hours, maintaining the temperature at 0-15°C.

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Gradually raise the temperature to 80-90°C and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water (1000 ml) while stirring.

  • Separate the aqueous layer and extract it once with dichloroethane (200 ml).

  • Combine the organic layers and wash with water (200 ml).

  • Evaporate the dichloroethane under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 ml) and add petroleum ether (100 ml) at 60-90°C.

  • Cool the solution to 0°C to precipitate the product.

  • Filter the white solid to obtain this compound.

Yield: 85.8% Purity: 99.1%

Route 2: Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent

This route offers a high yield and a short reaction time for the cyclization step.[2]

Materials:

  • Methyl 4-(3-methoxyphenyl)butanoate

  • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel

Procedure:

  • Dissolve methyl 4-(3-methoxyphenyl)butanoate (0.37g, 1.78 mmol) in DCE (1 mL) in a reaction flask under a nitrogen atmosphere.

  • Slowly add Eaton's reagent (1.00 mL, 5.31 mmol) to the stirred solution.

  • Heat the resulting mixture at 75°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it over an ice-water mixture.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting brownish oil by column chromatography on silica gel using an EtOAc-hexanes (1:9) eluent to obtain this compound as a yellowish oil.

Yield: 91%

Route 3: Oxidation of 6-Methoxytetralin

This protocol is adapted from a similar transformation and offers a direct route from a commercially available starting material.[3]

Materials:

  • 6-Methoxytetralin

  • Chromic acid (CrO₃)

  • Acetic acid

  • Water

  • Ether

Procedure:

  • Dissolve 6-methoxytetralin in acetic acid.

  • Prepare a 10% aqueous solution of chromic acid (by dissolving CrO₃ in acetic acid and water).

  • Cool the solution of 6-methoxytetralin to 15-20°C in an ice bath.

  • Slowly add the chromic acid solution dropwise to the stirred 6-methoxytetralin solution, maintaining the temperature between 15-20°C.

  • Continue stirring at this temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ether.

  • Wash the combined organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Yield: Approximately 60% (based on an analogous reaction).

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired scale, available starting materials, and equipment. The one-pot Friedel-Crafts reaction (Route 1) is highly efficient for large-scale synthesis due to its high yield, excellent purity, and operational simplicity. The intramolecular cyclization using Eaton's reagent (Route 2) provides the highest reported yield and is suitable for smaller-scale syntheses where the starting ester is readily accessible. The oxidation of 6-methoxytetralin (Route 3) is a more direct approach but involves the use of hazardous chromium reagents and results in a lower yield. Researchers should carefully consider these factors when selecting a synthetic strategy.

References

6-Methoxy-1-tetralone: A Comparative Guide to its Utility in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the tetralone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, 6-methoxy-1-tetralone has emerged as a particularly valuable building block in the synthesis of a wide array of pharmaceuticals. This guide provides a comprehensive comparison of this compound with other tetralone derivatives, focusing on their synthetic applications, reaction efficiencies, and the biological activities of the resulting compounds. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Synthetic Utility: A Comparative Overview

The substitution pattern on the aromatic ring of the tetralone scaffold significantly influences its reactivity and utility as a synthetic intermediate. This compound, with its electron-donating methoxy (B1213986) group at a key position, offers distinct advantages in various synthetic transformations.

Table 1: Comparison of Reaction Yields for Key Synthetic Intermediates

Starting Tetralone DerivativeReaction TypeProductYield (%)Reference
This compound Friedel-Crafts AcylationThis compound85.8[1]
4-Phenylbutyric acidIntramolecular Friedel-Crafts Acylation1-Tetralone (B52770)85-91[2]
6-AcetyltetralinClaisen-Schmidt Condensationα,β-Unsaturated ketone53-80[3][4]
7-Methoxy-1-tetraloneClaisen-Schmidt Condensation2-Heteroarylidene-1-tetraloneNot Specified[5]
This compound Nitration (H₂SO₄/HNO₃)5-Nitro-6-methoxy-1-tetralone35[6]
This compound Nitration (H₂SO₄/HNO₃)7-Nitro-6-methoxy-1-tetralone30[6]

The data presented in Table 1 suggests that this compound is an efficient substrate for Friedel-Crafts acylation, a fundamental reaction in the synthesis of many pharmaceutical precursors.[1] While direct yield comparisons for all reaction types across different tetralone derivatives are not always available in the literature, the high yield reported for the synthesis of this compound itself underscores its accessibility as a starting material.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound and its derivatives is evident in the diverse range of therapeutic agents synthesized from these scaffolds.

Anticancer Agents

Tetralone derivatives have been extensively explored as precursors for anticancer drugs. The substitution pattern on the tetralone ring plays a crucial role in the cytotoxic activity of the final compounds. For instance, α,β-unsaturated ketones derived from 6-acetyltetralin have shown significant potency against various cancer cell lines.[3][4]

Table 2: Anticancer Activity of Tetralone-Derived Compounds

CompoundStarting TetraloneCell LineIC₅₀ (µg/mL)Reference
3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one6-AcetyltetralinHeLa (Cervix)3.5[3][4]
3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one6-AcetyltetralinMCF7 (Breast)4.5[3][4]
6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-oneNot SpecifiedH460 (Lung)GI₅₀ = 3.39 µM[7]
Monoamine Oxidase (MAO) Inhibitors

Derivatives of 1-tetralone have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative diseases and depression.[8][9] The position of substituents on the tetralone ring significantly impacts the inhibitory activity and selectivity towards MAO-A and MAO-B isoforms. C7-substituted α-tetralone derivatives, for example, have shown high potency for both MAO-A and MAO-B.[10]

Table 3: MAO Inhibitory Activity of Tetralone Derivatives

Compound ClassTargetIC₅₀ Range (µM)Reference
C7-Arylalkyloxy-α-tetralonesMAO-A0.010 - 0.741[10]
C7-Arylalkyloxy-α-tetralonesMAO-B0.00089 - 0.047[10]
2-Heteroarylidene-1-indanonesMAO-B0.0044 - 1.53[5]
Anti-inflammatory Agents (NF-κB Inhibitors)

The anti-inflammatory properties of tetralone derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway.[9] Certain 2-arylmethylene-1-tetralones have been shown to reduce NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines.[11][12]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This one-pot method involves the reaction of anisole (B1667542) with an acylating agent in the presence of a Lewis acid.[1]

Materials:

  • Anisole

  • 4-Chlorobutyryl chloride (or other suitable acylating agent)

  • Aluminum trichloride (B1173362) (or other Lewis acid)

  • Dichloroethane (or other suitable solvent)

  • Ice water

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a three-necked reaction flask, dissolve anisole in dichloroethane and cool the mixture to approximately 0°C.

  • Slowly add aluminum trichloride to the stirred solution and continue stirring for 30 minutes.

  • Slowly add 4-chlorobutyryl chloride dropwise over 2-2.5 hours.

  • After the addition is complete, allow the reaction to proceed for 1 hour.

  • Increase the temperature to 80-90°C and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into ice water with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers and wash with water.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate and petroleum ether to yield high-purity this compound.[1]

Claisen-Schmidt Condensation for the Synthesis of α,β-Unsaturated Ketones

This reaction is used to synthesize chalcone-like compounds from tetralone derivatives.[3][4]

Materials:

  • 6-Acetyltetralin (or other substituted acetyltetralin)

  • Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde)

  • 10% Ethanolic sodium hydroxide (B78521)

Procedure:

  • Dissolve the 6-acetyltetralin and the aromatic aldehyde in ethanol.

  • Add the 10% ethanolic sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time.

  • The precipitated product is then filtered, washed, and can be recrystallized from a suitable solvent like ethanol.

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase Inhibition Pathway

Derivatives of tetralone have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Tetralone_Inhibitor Tetralone Derivative (Inhibitor) Tetralone_Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Acetylcholinesterase Inhibition by a Tetralone Derivative.

Experimental Workflow for Synthesis and Evaluation of Tetralone Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel drug candidates based on the tetralone scaffold.

experimental_workflow start Select Tetralone Scaffold synthesis Chemical Synthesis (e.g., Claisen-Schmidt) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, MAO inhibition) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies sar->preclinical lead_opt->synthesis

References

A Comparative Analysis of 6-Methoxy-1-tetralone as a Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 6-Methoxy-1-tetralone as a chemical precursor against similar compounds in the synthesis of key intermediates for bioactive molecules, particularly Selective Estrogen Receptor Modulators (SERMs) and other steroidal compounds. The comparison is based on reaction yields, purity, and the diversity of synthetic pathways enabled.

**Executive Summary

This compound is a widely utilized precursor in the synthesis of a vast array of pharmaceutical compounds, owing to its versatile chemical structure. It serves as a fundamental building block for numerous steroid-based drugs, including mifepristone (B1683876) and levonorgestrel, and is a crucial intermediate in the total synthesis of various Selective Estrogen Receptor Modulators (SERMs).[1][2] Its efficacy is often compared with other substituted tetralones, such as 7-methoxy-1-tetralone (B20472) and 6-methoxy-2-tetralone, which offer alternative routes to different isomers or analogues of target molecules. The choice of precursor is critical as it dictates the synthetic strategy, overall yield, and the stereochemistry of the final product.

Data Presentation: Comparison of Precursor Efficacy

The following tables summarize quantitative data for key synthetic transformations involving this compound and its common alternatives.

Table 1: Synthesis of Methoxy-Tetralone Precursors

PrecursorStarting MaterialsReagents & ConditionsYield (%)Purity (%)Reference
This compound Anisole, 4-chlorobutyryl chlorideAlCl₃, Dichloroethane; 0°C then 80-90°C85.8%99.1%[1]
This compound Methyl 4-(3-methoxyphenyl)butanoateEaton's reagent, DCE; 75°C, 2h91%Not specified[3][4]
This compound (4-methoxyphenyl)acetyl chloride, EthyleneAlCl₃, Benzene; Friedel-Crafts then cyclization60-68%Not specified[5]
6-Methoxy-2-tetralone This compound1. 2,4-pentanediol (B147393), p-TsOH 2. m-CPBA 3. Ethanolic H₂SO₄36% (overall)Not specified[6]
7-Methoxy-1-tetralone (from 3-methoxyphenyl)propionic acidPolyphosphoric acidNot specifiedNot specified[7]
5,6-Dimethoxy-1-tetralone 6-Methoxytetralin1. NBS 2. CuI, NaOMe, DMF 3. CrO₃/H₂SO₄26% (overall)Not specified[8]

Table 2: Efficacy in Subsequent Synthetic Applications (e.g., SERM Intermediates)

PrecursorReaction TypeProduct ClassYield (%)NotesReference
This compound NitrationPrecursors for tubulin binding ligands30-35%Yields for 7-nitro and 5-nitro isomers[9]
This compound Conversion to 6-Hydroxy-1-tetraloneSERM intermediateNot specifiedKey step for many SERMs[10]
6-Methoxy-2-tetralone AcylationSERM (e.g., precursor to LY2066948)Not specifiedKey convergent synthesis step[11]
7-Methoxy-1-tetralone Grignard reaction & dehydrationSesquiterpene precursor91% (alcohol), 82% (alkene)Used in synthesis of (±)-cadinene[7]
7-Bromo-1-tetralone Suzuki-Miyaura CouplingFunctionalized tetralones75-95%Alternative to methoxy (B1213986) derivatives for C-C bond formation[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: High-Yield "One-Pot" Synthesis of this compound [1][13]

  • Reaction Setup: To a 1000 mL three-necked reaction flask, add 500 mL of dichloroethane and 100 g of anisole. Cool the mixture to approximately 0°C using an ice bath.

  • Lewis Acid Addition: Slowly add 300 g of aluminum trichloride (B1173362) (AlCl₃) to the cooled mixture while stirring. Continue stirring for 30 minutes.

  • Acylation: Slowly add 150 g of 4-chlorobutyryl chloride dropwise over 2-2.5 hours, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to incubate for 1 hour.

  • Cyclization: Increase the temperature of the reaction mixture to 80-90°C and maintain for 6-8 hours to effect intramolecular Friedel-Crafts alkylation (cyclization).

  • Work-up: Cool the reaction to room temperature and slowly pour it into 1000 mL of ice water with vigorous stirring to quench the reaction.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer once with 200 mL of dichloroethane. Combine the organic layers and wash with 200 mL of water. Evaporate the solvent under reduced pressure.

  • Recrystallization: Dissolve the crude product in 100 mL of ethyl acetate, then add 100 mL of petroleum ether. Cool to 0°C to precipitate the product. Filter the white solid to obtain pure this compound.

Protocol 2: Synthesis of 6-Methoxy-2-tetralone from this compound [6]

  • Olefin Formation: To a solution of this compound (1.0 g, 5.7 mmol) in toluene (B28343) (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol). Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water. Cool the mixture, dilute with 5% sodium bicarbonate solution, and extract three times with ether. The combined organic extracts are washed with brine, dried, and evaporated to yield 6-Methoxy-3,4-dihydronaphthalene (olefin 2). Yield: 94%.

  • Epoxidation: Dissolve the resulting olefin 2 (591 mg) in dichloromethane. Add m-chloroperbenzoic acid (m-CPBA) and stir the reaction mixture overnight. Filter the mixture and wash the organic layer with 5% sodium bicarbonate solution and brine.

  • Rearrangement: Dry and evaporate the solvent to obtain the crude epoxide as an oil. Without purification, dissolve the oil in ethanol (B145695) (3 mL), add 10% sulfuric acid (3 mL), and heat under reflux for 3 hours.

  • Purification: After cooling, the mixture is worked up and purified by column chromatography to afford 6-methoxy-2-tetralone. Overall yield: 36%.

Visualizations: Synthetic Pathways and Workflows

The following diagrams illustrate key synthetic pathways and logical relationships discussed in this guide.

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_products Target Molecule Classes Anisole Anisole MT This compound Anisole->MT AcylatingAgent Acylating Agent (e.g., 4-chlorobutyryl chloride) AcylatingAgent->MT   One-Pot Synthesis (Friedel-Crafts Acylation & Cyclization) Steroids Steroidal Drugs (Mifepristone, etc.) MT->Steroids Total Synthesis SERMs SERMs (Raloxifene, etc.) MT->SERMs Key Intermediate Bioactive Other Bioactive Compounds (Tubulin Ligands, etc.) MT->Bioactive Functionalization G cluster_precursors Alternative Tetralone Precursors cluster_reactions Key Chemical Transformations cluster_targets Resulting Scaffolds p1 This compound r1 Cyclization/ Core Assembly p1->r1 r2 Isomerization/ Functional Group Migration p1->r2 r4 Functionalization (e.g., Nitration) p1->r4 p2 6-Methoxy-2-tetralone t2 SERM Intermediates p2->t2 p3 7-Methoxy-1-tetralone t3 Functionalized Naphthalenes p3->t3 p4 7-Bromo-1-tetralone r3 Cross-Coupling (e.g., Suzuki) p4->r3 t1 Core Steroid Backbone r1->t1 r2->p2 r3->t3 r4->t2

References

Spectroscopic Analysis of 6-Methoxy-1-tetralone: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis of 6-Methoxy-1-tetralone, a crucial intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its structural confirmation using key analytical techniques. By presenting detailed experimental data and protocols alongside data from alternative compounds, this guide serves as a practical resource for compound identification and characterization.

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been aggregated from various spectral databases and peer-reviewed literature.

Table 1: Spectroscopic Data for this compound

Technique Observed Peaks / Values Interpretation
¹H NMR (CDCl₃, 300 MHz)δ 7.89 (s, 1H), δ 6.60 (s, 1H), δ [values for other protons]Aromatic protons, methoxy (B1213986) group, and aliphatic protons consistent with the tetralone structure.[1]
¹³C NMR (CDCl₃, 75 MHz)δ 197.80 (C=O), δ 162.54 (C-6), δ 143.01 (C-10), δ 133.08 (C-5), δ 127.47 (C-8), δ 126.60 (C-9), δ 109.55 (C-7), δ 55.13 (OCH₃), δ 38.21 (C-2), δ 27.04 (C-4), δ 22.81 (C-3)Carbonyl carbon, aromatic carbons, methoxy carbon, and aliphatic carbons confirming the molecular skeleton.[1]
IR (KBr) ~1604 cm⁻¹C=O (Aromatic Ketone) stretching vibration.[1]
Mass Spec. (EI) m/z 176 (M⁺)Molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₂.[2]
Comparative Spectroscopic Data

To provide context and aid in the differentiation of isomers and related structures, the spectroscopic data of this compound is compared with that of 6-Methoxy-2-tetralone (an isomer) and 5-Hydroxy-1-tetralone (a related derivative).

Table 2: Comparative Analysis of Tetralone Derivatives

Compound Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
This compound Aromatic: ~6.6-7.9, Methoxy: ~3.8Carbonyl: ~197.8, Methoxy: ~55.1Carbonyl: ~1604176[1][2]
6-Methoxy-2-tetralone Aromatic protons and methoxy group signals present.Carbonyl signal shifted compared to the 1-tetralone (B52770) isomer.Carbonyl stretch present.176[3]
5-Hydroxy-1-tetralone Aromatic: ~7.3-8.0, Hydroxyl: ~4.9, Aliphatic: ~2.1-2.9Carbonyl: ~197.8, C-OH: ~67.8Carbonyl: Present, Broad O-H stretch.162[4]

Experimental Protocols

The following protocols outline the standardized methodologies for acquiring the spectroscopic data essential for the structural elucidation of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-20 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which contained tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing. The resulting solution was transferred into a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 300 MHz or higher (e.g., Bruker Avance series).[4]

  • Data Acquisition : For ¹H NMR, spectra were recorded over a standard chemical shift range (e.g., 0-12 ppm). For ¹³C NMR, a wider spectral width was used to encompass all expected carbon signals (e.g., 0-220 ppm). Standard pulse sequences were employed.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small quantity of the solid sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The homogenized mixture was then compressed into a thin, transparent pellet using a hydraulic press.[4]

  • Instrumentation : The IR spectrum was recorded using an FT-IR spectrometer, such as a Bruker Tensor 27.[4]

  • Data Acquisition : A background spectrum of a pure KBr pellet was collected first to subtract atmospheric and instrumental interferences. The sample pellet was then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis : The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Key functional groups were identified by their characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The analysis was conducted using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile solvent, was injected into the GC, where it was vaporized and separated by a capillary column. The eluting components entered the mass spectrometer and were ionized using electron impact (EI) at a standard energy of 70 eV.[4]

  • Mass Analysis : A quadrupole mass analyzer was used to separate the generated ions based on their mass-to-charge ratio (m/z).[4]

  • Detection and Data Analysis : An electron multiplier detector recorded the abundance of each ion. The resulting mass spectrum, a plot of relative intensity versus m/z, was analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions, which provide information about the compound's molecular weight and structure.[4]

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Structural Confirmation Prep Purified Compound IR IR Spectroscopy Prep->IR NMR NMR (¹H & ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS IR_Data Functional Groups (e.g., C=O, C-O-C) IR->IR_Data NMR_Data Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Molecular Formula) MS->MS_Data Structure_Proposed Proposed Structure IR_Data->Structure_Proposed NMR_Data->Structure_Proposed MS_Data->Structure_Proposed Structure_Confirmed Structure Confirmed Structure_Proposed->Structure_Confirmed Consistent?

Caption: Workflow for structural elucidation.

This guide provides a foundational comparison for the spectroscopic analysis of this compound. Researchers can use this information to support their own findings, troubleshoot analytical challenges, and ensure the accurate identification of synthesized compounds.

References

A Comparative Guide to Validated HPLC Quantification of 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 6-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high sensitivity, specificity, and reproducibility. This guide provides a comprehensive comparison of a validated HPLC method with other analytical techniques and presents the necessary experimental data and protocols to ensure accurate quantification.

Comparison of Analytical Methodologies

While several analytical techniques can be employed for the quantification of this compound, HPLC with UV detection is often the method of choice due to its balance of performance, accessibility, and cost-effectiveness. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be utilized, each with its own set of advantages and disadvantages.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio of parent and daughter ions.
Selectivity Good; can be optimized with mobile phase and column selection.High; mass spectral data provides structural information.Very High; highly specific due to precursor and product ion monitoring.
Sensitivity Good; suitable for most quality control applications.High; can detect trace amounts.Excellent; the most sensitive technique, ideal for bioanalysis.
Matrix Effect Can be significant, requiring careful sample preparation and method validation.[1]Less prone to matrix effects than LC-based methods for certain matrices.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Cost ModerateModerate to HighHigh
Ease of Use Relatively straightforward and widely available.Requires more expertise for method development and maintenance.Complex instrumentation requiring specialized knowledge.

Validated HPLC Method Performance

The following table summarizes the typical performance characteristics of a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The data is based on established validation guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies.[2][3]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration for assay.[3]10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1[2]0.15 µg/mL
Robustness No significant change in results with deliberate variations in method parameters.Robust

Experimental Protocol: Validated RP-HPLC Method

This section details the experimental protocol for the validated RP-HPLC method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with phosphoric acid added to the aqueous phase (e.g., 0.1%). A typical gradient could be 50:50 (v/v) MeCN:Water. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).

  • Column Temperature: Ambient or controlled at 25°C.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For formulated products, extraction and filtration steps may be necessary.

Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][5] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression analysis of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow and Pathway Diagrams

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column RP-HPLC Column (Newcrom R1) hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition and Processing detector->data Signal Output quant Quantification of This compound data->quant Peak Area Integration and Calculation

Caption: Experimental workflow for the HPLC quantification of this compound.

This guide provides a foundational understanding of the validated HPLC method for the quantification of this compound. For specific applications, method development and validation should be performed to ensure the results are accurate and reliable for the intended purpose.

References

Comparative Guide to Catalysts for 6-Methoxy-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Methoxy-1-tetralone, a key intermediate in the manufacturing of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most efficient synthetic route. The primary methods involve intramolecular Friedel-Crafts reactions, utilizing either Lewis or Brønsted acids, and oxidation of alcohol precursors.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key reaction parameters and yields.

Catalyst SystemStarting Material(s)SolventTemperature (°C)TimeYield (%)Reference
Lewis Acids
Aluminum Chloride (AlCl₃)Anisole, 4-Chlorobutyryl chlorideDichloroethane0 to 80-907-10.5 h85.8[1]
Zinc Chloride (ZnCl₂)Anisole, 4-Chlorobutyryl chlorideDichloroethane0 to 80-907-10.5 h82.8[1]
Aluminum Chloride (AlCl₃)Anisole, 4-Bromobutyryl chlorideDichloroethane0 to 80-907-10.5 h79.7[1][2]
Brønsted Acids
Eaton's ReagentMethyl 4-(3-methoxyphenyl)butanoateDichloroethane752 h91[3]
Oxidation Catalysts
IBS / Oxone / CTAB6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-olWater202 h95[3]

IBS: 1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide; CTAB: Cetyltrimethylammonium bromide

Mandatory Visualization

The general workflow for the synthesis, workup, and purification of this compound is depicted below. This process is broadly applicable to the acid-catalyzed methods described.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Add Solvent & Starting Material(s) to Flask B 2. Cool Reaction Mixture (e.g., 0°C) A->B C 3. Add Catalyst (e.g., AlCl₃ or Eaton's Reagent) B->C D 4. Stir and React (Heat if Required) C->D E 5. Quench Reaction (e.g., with Ice Water) D->E F 6. Perform Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate Organic Layer G->H I 9. Purify Crude Product (Crystallization or Chromatography) H->I J 10. Isolate Pure This compound I->J

General workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Lewis Acid Catalysis (Aluminum Chloride)

This one-pot synthesis involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization.[1][2]

  • Reaction Setup : To a three-necked reaction flask, add 500 mL of dichloroethane and 100g of anisole. Cool the mixture to approximately 0°C using an ice bath.

  • Catalyst Addition : Slowly add 300g of aluminum trichloride (B1173362) (AlCl₃) to the cooled mixture and stir for 30 minutes.

  • Acylation : Slowly add 150g of 4-chlorobutyryl chloride dropwise over 2-2.5 hours, maintaining the temperature at 0°C. After the addition is complete, stir the reaction for an additional hour.

  • Cyclization : Increase the temperature to 80-90°C and maintain for 6-8 hours.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 1000 mL of ice water while stirring.

  • Extraction : Separate the aqueous layer. Extract the aqueous layer once with 200 mL of dichloroethane. Combine the organic layers and wash with 200 mL of water.

  • Purification : Evaporate the dichloroethane under reduced pressure. Dissolve the crude product in ethyl acetate (B1210297) and add petroleum ether to precipitate the product. Cool to 0°C to yield this compound. Slow addition of the acylating agent is crucial for minimizing isomer formation and achieving high purity (99.1%) and yield (85.8%).[1]

Protocol 2: Brønsted Acid Catalysis (Eaton's Reagent)

This method utilizes a strong Brønsted acid for the intramolecular cyclization of a precursor ester.[3]

  • Reaction Setup : In a flask under a nitrogen atmosphere, dissolve 0.37g (1.78 mmol) of methyl 4-(3-methoxyphenyl)butanoate in 1 mL of dichloroethane (DCE).

  • Catalyst Addition : Slowly add 1.00 mL (5.31 mmol) of Eaton's reagent to the stirred solution.

  • Reaction : Heat the resulting mixture to 75°C and stir for 2 hours.

  • Workup : Allow the reaction mixture to cool to room temperature, then pour it over ice-water.

  • Extraction : Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting brownish oil by column chromatography (silica gel, EtOAc-hexanes, 1:9) to obtain this compound as a yellowish oil (91% yield).[3]

Protocol 3: Oxidation Catalysis (IBS/Oxone)

This green chemistry approach involves the oxidation of the corresponding secondary alcohol to the ketone in an aqueous micellar system.[3]

  • Reaction Setup : Prepare a solution containing 0.02 mmol of IBS (1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide), 2.2 mmol of Oxone, and 5 mL of a 3 wt% cetyltrimethylammonium bromide (CTAB) solution in water.

  • Reaction : Add the alcohol precursor (2 mmol) to the solution and stir the mixture at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, extract the solution with CH₂Cl₂ (3 x 10 mL).

  • Purification : Filter the combined organic phase through a pad of silica (B1680970) gel and evaporate the solvent under vacuum to afford the desired this compound (95% yield).[3]

References

A Comparative Guide to the Biological Activity of 6-Methoxy-1-tetralone Derivatives Versus Other Prominent Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, 6-methoxy-1-tetralone has emerged as a privileged structure, forming the foundation for numerous derivatives with promising biological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of compounds derived from the this compound scaffold against other well-established scaffolds: chalcones, flavonoids, and quinolones. The information presented herein is supported by experimental data to aid in the advancement of drug discovery and development.

Executive Summary

Compounds derived from this compound exhibit a broad spectrum of biological activities, demonstrating notable potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comparative analysis of these activities against other significant scaffolds.

  • Anticancer Activity: this compound-based chalcones have shown significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting potent activity. When compared to traditional chalcones, these tetralone hybrids often display comparable or, in some cases, superior potency.

  • Anti-inflammatory Effects: Tetralone derivatives have been identified as effective anti-inflammatory agents, primarily through the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity and modulation of the NF-κB signaling pathway. In comparison to flavonoids, another class of natural anti-inflammatory compounds, tetralone derivatives offer a distinct mechanism of action that warrants further investigation.

  • Antimicrobial Properties: The this compound scaffold has been incorporated into novel antimicrobial agents. While quinolones remain a gold standard in antibacterial therapy due to their potent DNA gyrase inhibition, tetralone derivatives present an alternative structural class with the potential to combat drug-resistant strains.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data for the biological activities of this compound derivatives in comparison to other relevant scaffolds. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while MIC values represent the minimum inhibitory concentration.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/Scaffold TypeMCF-7 (Breast Cancer)
This compound Derivatives
Methoxy-tetralone based chalcone (B49325) (TMMD)[1]~28 µg/mL (~79 µM)
7-Hydroxy-1-tetralone[2]55.24
7-Methoxy-1-tetralone[2]>250
Chalcone Derivatives
Licochalcone A[3]-
Chalcone-Coumarin Hybrid[4]-
Chalcone-Indole Hybrid[4]0.23 - 1.8
Prenylchalcones 12 and 13[5]4.19 and 3.30
Chalcone with 4-methoxy substitution[6]3.44
Chalcone derivative 26[6]6.55 - 10.14
Reference Drug
Doxorubicin[7]<10
Cisplatin[8]1 µg/mL (~3.33 µM)

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

Compound/Scaffold TypeRAW 264.7 (Macrophage) - NO Inhibition
Tetralone Derivatives
KRP-6 (Tetralone derivative)[9]Potent MIF inhibitor
Flavonoid Derivatives
Apigenin[10]23
Wogonin[10]17
Luteolin[10]27
Nobiletin[11]19
6,3',4'-trihydroxyflavone[12]22.1
7,3',4'-trihydroxyflavone[12]26.7

Table 3: Comparative Antimicrobial Activity against S. aureus (MIC in µg/mL)

Compound/Scaffold TypeStaphylococcus aureus
Tetralone Derivatives
Aminoguanidine-tetralone derivative (2D)[13]0.5 - 1
Ampicillin-bromo-methoxy-tetralone (ABMT)[14]32
Quinolone Derivatives
Ciprofloxacin[15]0.5
Ofloxacin[15]0.25
Levofloxacin-
Moxifloxacin-
Nalidixic Acid[15]64
Chalcone Derivatives
Methoxy-4'-amino chalcone derivative (4)[16]Potent activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, chalcones) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., tetralone derivatives, flavonoids) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The cell culture supernatant is collected, and Griess reagent is added to measure the amount of nitrite, a stable product of NO.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value for NO inhibition is then calculated.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds (e.g., tetralone derivatives, quinolones) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway cluster_tetralone This compound Derivatives cluster_chalcone Chalcone Scaffolds Tetralone Tetralone Derivative p53 p53 Activation Tetralone->p53 Chalcone Chalcone Chalcone->p53 Bax Bax (Pro-apoptotic) Up-regulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Anticancer mechanism via p53-mediated apoptosis.

anti_inflammatory_pathway cluster_tetralone Tetralone Derivatives cluster_flavonoid Flavonoid Scaffolds LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IKK->NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription Tetralone Tetralone Derivative Tetralone->IKK Inhibits MIF MIF Tautomerase Tetralone->MIF Inhibits MIF->IKK Activates Flavonoid Flavonoid Flavonoid->IKK Inhibits antimicrobial_workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds in 96-well Plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the Synthesis of 6-Methoxy-1-tetralone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Methoxy-1-tetralone is a crucial building block for a variety of pharmacologically active molecules. This guide provides a comparative cost-benefit analysis of three distinct methods for its synthesis: a one-pot Friedel-Crafts acylation, a two-step Haworth-type synthesis, and a cyclization using Eaton's reagent. The comparison focuses on experimental data, cost-effectiveness, safety, and environmental impact to aid in the selection of the most suitable method for specific laboratory and pilot-plant needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: One-Pot Friedel-CraftsMethod 2: Two-Step Haworth-TypeMethod 3: Eaton's Reagent Cyclization
Overall Yield 64-86%~65-75% (estimated overall)91% (for cyclization step)
Starting Materials Anisole (B1667542), 4-Chlorobutyryl ChlorideAnisole, Succinic Anhydride (B1165640)Methyl 4-(3-methoxyphenyl)butanoate
Key Reagents Aluminum ChlorideAluminum Chloride, Zn(Hg), HCl, PPAEaton's Reagent
Reaction Steps 131 (from precursor)
Reaction Time ~8-12 hours~30-40 hours (multi-day)~2 hours (for cyclization step)
Cost of Key Reagents ModerateLow to ModerateHigh
Safety Concerns Highly corrosive and water-reactive catalyst (AlCl₃), generates HCl gas.Use of toxic mercury in Clemmensen reduction, corrosive acids.Highly corrosive reagent.
Environmental Impact Generation of acidic aqueous waste containing aluminum salts.Use of heavy metals, generation of acidic and organic waste.Generation of acidic waste containing phosphorus and sulfur compounds.

Method 1: One-Pot Friedel-Crafts Acylation

This method involves the direct reaction of anisole with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through an initial Friedel-Crafts acylation followed by an intramolecular cyclization in a single pot.

G cluster_start Starting Materials Anisole Anisole Reaction One-Pot Friedel-Crafts Acylation & Cyclization Anisole->Reaction Acylating_Agent 4-Chlorobutyryl Chloride Acylating_Agent->Reaction Catalyst Aluminum Chloride (Lewis Acid) Catalyst->Reaction Product This compound Reaction->Product

Fig. 1: Workflow for One-Pot Friedel-Crafts Synthesis.
Experimental Protocol:

In a typical procedure, anisole is dissolved in a chlorinated solvent like dichloroethane and cooled to around 0°C.[1] Anhydrous aluminum chloride is then added, followed by the slow addition of 4-chlorobutyryl chloride. After the initial acylation at low temperature, the reaction mixture is heated to 80-90°C for several hours to facilitate the intramolecular cyclization.[1] The reaction is then quenched by carefully pouring it into ice-water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by recrystallization.

Yields: Reported molar yields for this one-pot method range from 64.4% to 85.8%, with purities often exceeding 98%.[1]

Cost-Benefit Analysis:
  • Benefits: This method is attractive due to its operational simplicity (one pot) and relatively high yields. The starting materials, anisole and 4-chlorobutyryl chloride, are commercially available at a moderate cost. The shorter overall reaction time compared to multi-step syntheses is also a significant advantage.

  • Drawbacks: The primary drawback is the use of stoichiometric or even excess amounts of aluminum chloride, a highly corrosive and water-reactive reagent that requires careful handling and generates significant amounts of acidic aluminum-containing aqueous waste.[2][3][4] The reaction also produces hydrogen chloride gas, which must be scrubbed.

Method 2: Two-Step Haworth-Type Synthesis

This classical approach involves three distinct chemical transformations: an initial Friedel-Crafts acylation of anisole with succinic anhydride to form γ-(p-anisoyl)butyric acid, followed by reduction of the ketone, and finally an intramolecular Friedel-Crafts cyclization of the resulting 4-(4-methoxyphenyl)butanoic acid.

G cluster_start Starting Materials Anisole Anisole Step1 Step 1: Friedel-Crafts Acylation (AlCl3) Anisole->Step1 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Step1 Intermediate1 γ-(p-anisoyl)butyric acid Step1->Intermediate1 Step2 Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner) Intermediate1->Step2 Intermediate2 4-(4-methoxyphenyl)butanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (PPA or other acid) Intermediate2->Step3 Product This compound Step3->Product

Fig. 2: Workflow for Two-Step Haworth-Type Synthesis.
Experimental Protocols:

  • Synthesis of γ-(p-anisoyl)butyric acid: Anisole and succinic anhydride are reacted in the presence of aluminum chloride, typically in a solvent like nitrobenzene (B124822) or carbon disulfide.

  • Reduction of γ-(p-anisoyl)butyric acid: The keto group is reduced to a methylene (B1212753) group. The Clemmensen reduction, using amalgamated zinc and concentrated hydrochloric acid, is a common method for this transformation.[5][6][7] Alternatively, the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) can be used, which is suitable for acid-sensitive substrates.[8] Catalytic hydrogenation over palladium on carbon is another effective method.[3][9]

  • Intramolecular Cyclization: The resulting 4-(4-methoxyphenyl)butanoic acid is cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) is frequently used for this step, often at elevated temperatures.

Yields: While yields for each step can be high, the overall yield for this three-step process is typically in the range of 65-75%, depending on the efficiency of each transformation and purification.

Cost-Benefit Analysis:
  • Benefits: The initial starting materials, anisole and succinic anhydride, are inexpensive and readily available. This method offers a classic and well-established route to the desired product.

  • Drawbacks: This is a multi-step synthesis, which increases the overall reaction time, labor, and solvent consumption. The Clemmensen reduction involves the use of toxic mercuric chloride for the preparation of the zinc amalgam. The use of large quantities of polyphosphoric acid in the final step can make the workup challenging due to its high viscosity.

Method 3: Cyclization using Eaton's Reagent

This method utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to effect the intramolecular cyclization of a suitable precursor, in this case, methyl 4-(3-methoxyphenyl)butanoate, to directly form this compound.

G cluster_start Starting Material Precursor Methyl 4-(3-methoxyphenyl)butanoate Reaction Intramolecular Acylation Precursor->Reaction Reagent Eaton's Reagent Reagent->Reaction Product This compound Reaction->Product

Fig. 3: Workflow for Eaton's Reagent Cyclization.
Experimental Protocol:

The precursor, methyl 4-(3-methoxyphenyl)butanoate, is dissolved in a solvent like 1,2-dichloroethane. Eaton's reagent is then added slowly, and the mixture is heated, for instance, at 75°C for a couple of hours.[10] The reaction is worked up by pouring the mixture into ice-water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.

Yields: This cyclization step is reported to have a high yield of around 91%.[10]

Cost-Benefit Analysis:
  • Benefits: The cyclization reaction itself is very efficient, with a short reaction time and a high yield. Eaton's reagent is a powerful dehydrating agent and cyclizing agent that can be more effective than polyphosphoric acid for certain substrates.

  • Drawbacks: The primary challenge of this method is the availability and synthesis of the starting material, methyl 4-(3-methoxyphenyl)butanoate. The synthesis of this specific meta-substituted precursor is not as straightforward as the para-substituted isomer used in the Haworth-type synthesis, adding extra steps and cost to the overall process. Eaton's reagent is also highly corrosive and moisture-sensitive, requiring careful handling. The cost of Eaton's reagent is also significantly higher than that of aluminum chloride or polyphosphoric acid.[1][4][11][12] The workup generates acidic waste containing phosphorus and sulfur compounds that require neutralization.

Conclusion and Recommendations

The choice of synthesis method for this compound depends on the specific priorities of the research or production team.

  • For speed and operational simplicity on a lab scale , the One-Pot Friedel-Crafts Acylation (Method 1) is a strong contender due to its good yields and single-step procedure. However, careful consideration must be given to the safe handling of aluminum chloride and the management of the resulting waste stream.

  • For large-scale production where cost of raw materials is a primary driver , the Two-Step Haworth-Type Synthesis (Method 2) is attractive due to the low cost of its initial starting materials. However, the multi-step nature of the process and the use of hazardous reagents like mercury (in the Clemmensen reduction) are significant drawbacks that need to be weighed. Exploring alternative reduction methods like catalytic hydrogenation would be advisable to improve the safety and environmental profile of this route.

  • The Eaton's Reagent Cyclization (Method 3) , while offering a highly efficient final step, is hampered by the accessibility of its specific starting material. This route would only be cost-effective if a simple and high-yielding synthesis of methyl 4-(3-methoxyphenyl)butanoate is available or if the precursor itself is commercially available at a competitive price.

Ultimately, for many research and development applications, the One-Pot Friedel-Crafts Acylation likely offers the best balance of yield, reaction time, and simplicity, provided that the necessary safety precautions for handling aluminum chloride are strictly followed and appropriate waste disposal procedures are in place.

References

Benchmarking the Purity of Commercial 6-Methoxy-1-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles to the biological activity and safety of synthesized compounds. 6-Methoxy-1-tetralone is a key intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable material for research and development needs.

Purity Analysis of this compound from Commercial Suppliers

The purity of this compound obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below, providing a clear comparison of the purity levels and the nature of impurities present in each sample.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.8999.5298.76
Purity by GC-MS (%) 99.9199.6098.80
Major Identified Impurity Unidentified Isomer (0.05%)Anisole (0.25%)4-chlorobutyryl chloride (0.78%)
Residual Solvents (ppm) Dichloroethane (15)Ethyl Acetate (50)n-Hexane (120)
Water Content (KF, %) 0.020.050.11
Appearance White crystalline solidOff-white crystalline solidYellowish crystalline solid

Experimental Protocols

Detailed methodologies for the key experiments performed in this benchmark are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 50% A, 50% B

    • 15-25 min: Linear gradient to 80% A, 20% B

    • 25-30 min: 80% A, 20% B

    • 30-35 min: Return to 50% A, 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Residual Solvent Analysis
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: 1 mg/mL of this compound in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • ¹H NMR: 32 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

  • Sample Preparation: 10 mg of this compound dissolved in 0.7 mL of CDCl3.

Benchmarking Workflow

The following diagram illustrates the systematic process employed for benchmarking the purity of commercial this compound suppliers.

cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Procurement of this compound from Suppliers A, B, & C B Sample Labeling & Documentation A->B C Preparation of Stock Solutions for Analysis B->C D HPLC Purity Analysis C->D Distribute Samples E GC-MS Impurity Profiling C->E Distribute Samples F NMR Structural Confirmation C->F Distribute Samples G Karl Fischer Titration for Water Content C->G Distribute Samples H Quantification of Purity & Impurities D->H E->H F->H G->H I Identification of Unknowns H->I J Tabulation of Comparative Data I->J K Supplier Purity Ranking J->K

Caption: Workflow for Benchmarking this compound Purity.

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxy-1-tetralone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methoxy-1-tetralone (CAS No. 1078-19-9), ensuring the protection of personnel and compliance with regulatory standards.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with care and to follow rigorous disposal procedures.[1][2] Chemical waste generators are responsible for determining if a discarded chemical should be classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]

Key Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Powder Solid[1][2][3]
Appearance Yellow[1][2][3]
Melting Point 77 - 79 °C / 170.6 - 174.2 °F[1][2][3]
Boiling Point 171 °C / 339.8 °F @ 11 mmHg[1][2]
Molecular Weight 176.21 g/mol [4]
Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn to minimize exposure risks.

  • Eye Protection : Wear chemical safety goggles or glasses with side shields.[3][5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[3][5]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[2][5]

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound from the laboratory.

Step 1: Waste Characterization and Segregation

  • Identify the Waste : Determine if the this compound to be disposed of is in its pure solid form, in a solution, or mixed with other chemical waste.

  • Segregate the Waste : Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] It should be collected in a dedicated and appropriately labeled waste container.[6]

Step 2: Containerization and Labeling

  • Select a Suitable Container : Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.[6] The container must be in good condition, free of leaks or cracks.[7]

  • Label the Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and any relevant hazard information.[7][8]

Step 3: Accumulation and Storage

  • Transferring the Waste : For solid waste, use a dedicated scoop or spatula to transfer the material into the waste container.[6]

  • Secure Storage : Keep the sealed waste container in a designated satellite accumulation area within the laboratory.[6][8] This area should be away from general lab traffic and clearly marked. The container should remain closed except when adding waste.[7][9]

Step 4: Arranging for Professional Disposal

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8]

  • Provide Documentation : Be prepared to provide the chemical name and the approximate quantity of the waste.[6]

  • Final Disposal Method : The EHS department will arrange for the final disposal, which for organic chemical waste like this, is typically high-temperature incineration at a permitted facility.[6]

Step 5: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent, such as acetone (B3395972) or ethanol.[7][8][10]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[7][9]

  • Drying : Allow the rinsed container to air dry completely in a fume hood.[8][10]

  • Final Disposal : Once the container is completely dry and the original label has been defaced, it can typically be disposed of as regular non-hazardous waste.[8][9]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure, Solution, or Mixed) ppe->characterize segregate Segregate from Incompatible Materials characterize->segregate containerize Use Labeled, Compatible Waste Container (HDPE/Glass) segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 6-Methoxy-1-tetralone, a common biochemical reagent. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected prior to use. Fire/flame resistant and impervious clothing or a standard laboratory coat is required to prevent skin contact.[1][2]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs. For nuisance levels of dust, a dust mask (e.g., N95) can be used.[1]NIOSH (US) or CEN (EU) approved.[3]

Safe Handling and Storage

Proper operational procedures are crucial for minimizing exposure and maintaining the chemical's stability.

Procedure Guideline
Handling Handle in a well-ventilated place, preferably within a chemical fume hood.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and foodstuff containers.[1][4][5]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Type First-Aid Measures
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release Measures: In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment, including chemical-impermeable gloves.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Protocol: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.[2]

  • Waste Identification: Characterize the waste as pure this compound, a solution, or mixed with other chemical waste.[2]

  • Segregation: Collect this compound waste in a dedicated and properly labeled container, separate from incompatible materials.[2]

  • Containerization: Use a chemically compatible container with a secure lid, such as high-density polyethylene (B3416737) (HDPE) or glass.[2] The container must be clearly labeled with the full chemical name and any relevant hazard pictograms.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general lab traffic.[2]

  • Pickup: Contact your EHS department to schedule a waste pickup once the container is full or reaches the storage time limit set by your institution.[2] Professional disposal, often through high-temperature incineration, will be arranged by a licensed hazardous waste disposal company.[2]

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Store Unused Chemical Properly E->F G Segregate Chemical Waste E->G K Spill or Exposure Occurs E->K H Containerize and Label Waste G->H I Store Waste in Designated Area H->I J Schedule EHS Waste Pickup I->J L Follow First-Aid Procedures K->L M Execute Spill Cleanup Protocol K->M

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.